Verticillin A
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGTYEJTVRXGLW-LRESJZTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317698 | |
| Record name | Verticillin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889640-30-6 | |
| Record name | Verticillin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889640-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verticillin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889640306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verticillin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERTICILLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I545M8NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Half-Century Puzzle: A Technical Guide to the Structure Elucidation and Stereochemistry of Verticillin A
Introduction: A Molecule Worth the Wait
For over five decades, Verticillin A, a fungal metabolite first isolated in 1970, presented a formidable challenge to the scientific community.[1][2][3] This architecturally complex natural product, belonging to the epipolythiodiketopiperazine (ETP) class of alkaloids, tantalized researchers with its potent anticancer and antimicrobial activities.[2][4][5] However, its intricate, dimeric structure, laden with stereochemical complexity and reactive sulfur-containing functionalities, resisted total synthesis and complete stereochemical assignment for fifty years.[1][2][6] This guide provides an in-depth technical narrative of the journey to unravel the secrets of Verticillin A, from its initial discovery to the landmark total synthesis that unequivocally confirmed its structure and stereochemistry. We will explore the causality behind the experimental choices, the self-validating nature of the described protocols, and the authoritative science that underpins our current understanding of this remarkable molecule.
Part 1: The Genesis of a Structural Enigma - Initial Isolation and Characterization
The story of Verticillin A begins in 1970, when it was first reported by Minato and colleagues from a fungal culture of Verticillium sp.[7] The initial investigation provided foundational clues to its molecular framework.
Isolation Protocol: A Glimpse into the Molecule's Properties
The isolation of Verticillin A from the fungal broth was a multi-step process involving a series of extractions and purifications. The choice of solvents and techniques was dictated by the compound's physicochemical properties, such as its limited solubility.
Experimental Protocol: Fungal Extraction and Purification of Verticillin A
-
Fungal Culture and Extraction: The Verticillium sp. was cultured in a suitable medium to promote the biosynthesis of secondary metabolites. The fungal biomass and culture broth were then subjected to solvent extraction, typically with ethyl acetate or a similar organic solvent, to isolate the crude mixture of natural products.
-
Solvent Partitioning: The crude extract was further fractionated using liquid-liquid partitioning to separate compounds based on their polarity. This step was crucial for enriching the fraction containing Verticillin A.
-
Chromatographic Purification: The enriched fraction was subjected to multiple rounds of column chromatography, often using silica gel as the stationary phase and a gradient of solvents as the mobile phase. This allowed for the separation of Verticillin A from other closely related metabolites.
-
Crystallization: The final purification step often involved crystallization from a suitable solvent system, yielding Verticillin A as a crystalline solid.[7] This not only provided a highly pure sample but was also a critical step towards X-ray crystallographic analysis.
Early Spectroscopic Insights: Piecing Together the Puzzle
Initial spectroscopic analyses provided the first glimpses into the complex structure of Verticillin A.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) established the molecular formula of Verticillin A as C₃₀H₂₈N₆O₆S₄, indicating a high degree of unsaturation and the presence of sulfur atoms.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of key functional groups, such as N-H and C=O stretching vibrations characteristic of amide bonds in the diketopiperazine core, and aromatic C-H bonds from the indole moieties.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectra confirmed the presence of two indole rings and suggested a dimeric structure due to the complexity and integration of the signals.[7][8]
These early data, while informative, were insufficient to fully define the connectivity and, most importantly, the stereochemistry of this intricate molecule.
Part 2: The Stereochemical Challenge - Deciphering the 3D Architecture
Verticillin A is a C₂-symmetric dimer, meaning its two halves are identical and related by a rotational axis.[9] However, each monomeric unit contains multiple stereocenters, making the determination of their relative and absolute configurations a significant hurdle.
The Power of 2D NMR: Establishing Connectivity
The advent of two-dimensional NMR techniques was a pivotal moment in the structural elucidation of complex natural products like Verticillin A. Experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in piecing together the carbon-hydrogen framework.
Experimental Workflow: 2D NMR for Structural Connectivity
-
Sample Preparation: A highly purified sample of Verticillin A was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: A standard one-dimensional proton NMR spectrum was acquired to identify the chemical shifts and coupling constants of all protons.
-
COSY: This experiment identified proton-proton couplings, revealing adjacent protons within the same spin system. This was crucial for tracing the connectivity within the amino acid residues that form the core structure.
-
HSQC/HMQC: Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence spectroscopy correlated directly bonded protons and carbons, allowing for the assignment of carbon chemical shifts.
-
HMBC: This long-range correlation experiment revealed couplings between protons and carbons separated by two or three bonds. This was the key to connecting the different spin systems and establishing the overall connectivity of the monomeric unit.
The causality behind this multi-pronged approach is clear: each experiment provides a unique piece of the puzzle, and together they create a comprehensive map of the molecule's covalent bonds.
X-ray Crystallography: The Definitive Answer
While NMR provided the connectivity, the absolute stereochemistry remained elusive. The unambiguous determination of the three-dimensional arrangement of atoms in space was ultimately achieved through single-crystal X-ray diffraction.[7][10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of Verticillin A were grown by slow evaporation of a suitable solvent. This is often the most challenging step, as it requires a highly pure sample and careful optimization of crystallization conditions.
-
Data Collection: A single crystal was mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays was collected on a detector.
-
Structure Solution and Refinement: The diffraction data was processed to determine the electron density map of the molecule. This map was then used to build a model of the atomic positions. The model was refined against the experimental data to obtain the final, highly accurate crystal structure.
The crystal structure of Verticillin A not only confirmed the connectivity established by NMR but also definitively revealed the absolute configuration of all stereocenters.[10] The cis-fusion of the five-membered rings and the spatial orientation of the disulfide bridge were finally visualized.[7][11]
Part 3: The Ultimate Proof - Total Synthesis of (+)-Verticillin A
For over half a century, the synthesis of Verticillin A remained an unsolved problem in organic chemistry.[1][6] Its complex and delicate structure, particularly the epidithiodiketopiperazine core, proved to be a significant barrier.[6] The first total synthesis of (+)-Verticillin A, achieved by researchers at MIT, was a landmark accomplishment that not only provided ultimate proof of its structure but also opened the door to the synthesis of novel analogs with therapeutic potential.[1][4][12]
A Strategic Approach to a Formidable Target
The successful synthesis required a novel and carefully orchestrated strategy.[4][13] A key challenge was the construction of the C3-C3' bond that links the two monomeric halves.[14] The researchers employed a late-stage radical dimerization, a bold move given the complexity of the substrates.[5][14]
Key Synthetic Transformations:
-
Starting Material: The synthesis commenced with the amino acid derivative beta-hydroxytryptophan, which already contained some of the necessary stereochemical information.[4][12][13]
-
Stereocontrolled Construction of the Monomer: A series of stereoselective reactions were used to build the complex monomeric unit, ensuring the correct relative stereochemistry of the various functional groups.[4][13][15]
-
Disulfide Masking: The sensitive disulfide bridge was "masked" as a pair of more stable sulfide groups during the crucial dimerization step to prevent unwanted side reactions.[4][13][14]
-
Radical Dimerization: The two monomeric units were coupled through a radical-mediated C-C bond formation to create the dimeric scaffold.[5][14]
-
Late-Stage Deprotection and Disulfide Formation: In the final steps of the synthesis, the protecting groups were removed, and the disulfide bridge was unmasked to yield the natural product, (+)-Verticillin A.[14]
This 16-step synthesis was a testament to the power of modern synthetic organic chemistry and provided an unequivocal confirmation of the structure and absolute stereochemistry of Verticillin A.[6][9][12]
Data Summary
| Technique | Information Obtained | Significance |
| Mass Spectrometry (HRMS) | Molecular Formula (C₃₀H₂₈N₆O₆S₄) | Established elemental composition. |
| Infrared (IR) Spectroscopy | Presence of amide and aromatic functional groups | Confirmed key structural motifs. |
| 1D and 2D NMR Spectroscopy | Connectivity of atoms, relative stereochemistry | Elucidated the carbon-hydrogen framework. |
| Circular Dichroism (CD) | Initial suggestion of absolute stereochemistry | Provided early insights into the 3D structure. |
| X-ray Crystallography | Unambiguous 3D structure and absolute stereochemistry | The "gold standard" for structural determination. |
| Total Synthesis | Definitive confirmation of structure and stereochemistry | Ultimate proof of the proposed structure. |
Visualizing the Process
Workflow for Verticillin A Structure Elucidation
Caption: The logical progression of experiments for Verticillin A's structure elucidation.
Core Structure of Verticillin A
Caption: Simplified schematic of the Verticillin A dimeric structure.
Conclusion: From Fungal Defense to Therapeutic Potential
The elucidation of Verticillin A's structure and stereochemistry is a compelling story of scientific perseverance and technological advancement. What began as a curious fungal metabolite has now become a promising lead for the development of new anticancer therapies, particularly for challenging diseases like diffuse midline glioma.[1][6][16] The successful total synthesis has not only provided an unlimited supply of this once-scarce molecule but has also enabled the creation of synthetic analogs with improved therapeutic properties.[1][4] The journey of Verticillin A serves as a powerful example of how the rigorous pursuit of fundamental chemical knowledge can pave the way for significant biomedical breakthroughs.
References
- OncoDaily. (2026, January 12). Potential Anti-Cancer Fungal Compound Verticillin A Finally Synthesized After More Than 50 Years.
- ResearchGate. Comparison of the 1 H NMR spectra of verticillin A (3, top),....
- ScienceDaily. (2025, December 22). This cancer-fighting molecule took 50 years to build.
- MIT Chemists Successfully Synthesize Verticillin A for Potential Cancer Treatment. (2025, December 22). BNN Breaking.
- YouTube. (2025, December 3). How MIT Chemists Synthesize Verticillin A—and Its Promise for Brain Cancer.
- ResearchGate. Various structural drawings of verticillin A (1). Verticillin A (1) can....
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- ScienceDaily. Dietary Supplements and Minerals News.
- RSC Publishing. (2024, April 17). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential.
- MIT News. (2025, December 3).
- National Institutes of Health. (2025, December 17). Total Synthesis and Anticancer Study of (+)-Verticillin A.
- Neuroscience News. (2025, December 4). Fungal Molecule Shows Promise Against Brain Cancer.
- ScienceAlert. (2026, January 7). Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years.
- PubMed. (2025, December 17). Total Synthesis and Anticancer Study of (+)-Verticillin A.
- Technology Networks. (2025, December 5).
- PubMed Central.
- ResearchGate. Structures of verticillin analogues (2-27) discovered after A (1) as of....
- Technology Networks. (2025, December 5). MIT Team Recreates Complex Fungal Compound With Anticancer Potential.
- ACS Publications. Total Synthesis and Anticancer Study of (+)-Verticillin A.
- Natural Product Reports. (2024, April 17). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential.
- ResearchGate. Structures of verticillin A (13), 11,11'-dideoxyverticillin A (14),....
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"Verticillin A as an inducer of apoptosis in tumor cells"
<_ Verticillin A as an Inducer of Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Verticillin A
Verticillin A is a potent natural product belonging to the epipolythiodioxopiperazine (ETP) class of fungal alkaloids.[1][2] First isolated in 1970 from fungi, it has garnered significant interest for its anticancer activities.[2][3][4] Structurally, it is a complex dimeric alkaloid characterized by a disulfide-bridged diketopiperazine core, a feature crucial for its biological activity.[1][5] This guide delves into the molecular mechanisms by which Verticillin A exerts its cytotoxic effects on tumor cells, primarily through the induction of apoptosis, and provides a comprehensive overview of the experimental methodologies used to validate this activity.
Verticillin A has demonstrated nanomolar-level cytotoxicity against a range of cancer cell lines, including high-grade serous ovarian cancer (HGSOC), colon cancer, pancreatic cancer, and diffuse midline glioma.[1][3][6][7][8][9] Its multifaceted mechanism of action, which involves epigenetic modifications and the induction of oxidative stress, converges on the activation of programmed cell death, making it a compelling candidate for further therapeutic development.[2][6][8]
Core Mechanism of Action: Orchestrating Apoptosis
Verticillin A triggers tumor cell death predominantly through a cascade of events that culminate in apoptosis. The evidence points to a mechanism initiated by the generation of reactive oxygen species (ROS) and the induction of DNA damage, which then activates the intrinsic (mitochondrial) apoptotic pathway.[6]
Key Mechanistic Pillars:
-
Induction of Oxidative Stress: Treatment with Verticillin A leads to a significant increase in intracellular ROS.[6] This oxidative stress is a critical upstream event, as quenching ROS with antioxidants like N-acetyl-L-cysteine (NAC) reverses the subsequent DNA damage and apoptosis.[6]
-
DNA Damage Response: The elevated ROS levels cause substantial DNA damage.[6] This is evidenced by the formation of comet tails in comet assays and the increased phosphorylation of histone H2A.X (γH2A.X), a sensitive marker for DNA double-strand breaks.[6]
-
Epigenetic Modifications: Verticillin A acts as an inhibitor of histone methyltransferases (HMTases).[2][6][8] This leads to global changes in histone methylation patterns, such as a reduction in H3K9me2/3, which can alter the expression of apoptosis-related genes.[6][8] For instance, it can increase the expression of the pro-apoptotic protein Bax.[6] In certain cancer models like diffuse midline glioma, Verticillin A and its derivatives appear to interact with the EZH inhibitory protein (EZHIP), leading to increased DNA methylation and subsequent apoptosis.[3][4][10]
-
Activation of the Intrinsic Apoptotic Pathway: The culmination of these cellular insults triggers the mitochondrial pathway of apoptosis.
-
Bcl-2 Family Modulation: Verticillin A upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax and BIM.[6][8] This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: While direct studies on Verticillin A's effect on specific initiator caspases are ongoing, its structural and functional analog, 11'-Deoxyverticillin A, has been shown to markedly enhance the activity of effector caspases-3 and -7.[11] This activation is a hallmark of apoptosis.
-
Execution of Apoptosis: Activated caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[6][11][12] Cleavage of PARP is a definitive marker of apoptosis and was observed to increase significantly in ovarian cancer cells following Verticillin A treatment.[6]
-
The following diagram illustrates the proposed signaling cascade initiated by Verticillin A.
Caption: Proposed signaling pathway for Verticillin A-induced apoptosis.
Experimental Validation: A Methodological Guide
To rigorously assess the pro-apoptotic activity of Verticillin A, a multi-faceted experimental approach is essential. This section provides field-proven, step-by-step protocols for key assays.
Assessment of Cytotoxicity and Cell Viability
The initial step is to determine the concentration-dependent cytotoxic effect of Verticillin A on the cancer cell lines of interest. This establishes the IC50 (half-maximal inhibitory concentration) value, which guides the concentrations used in subsequent mechanistic studies.
Table 1: Reported IC50 Values for Verticillin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | [6] |
| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | [6] |
| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | [6] |
| BT869 | Diffuse Midline Glioma (DMG) | 36 | [5] |
| SU-DIPGXXV | Diffuse Midline Glioma (DMG) | 58 | [5] |
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Verticillin A (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a positive control like Taxol (10 nM). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Causality Insight: The 72-hour time point is often chosen to allow for the full cytotoxic effects of the compound to manifest, accounting for multiple cell cycles.
Detection and Quantification of Apoptosis
Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining by Flow Cytometry
This is the gold-standard assay for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
-
Cell Culture and Treatment: Plate cells (e.g., 2x10^5 cells/well in a 6-well plate) and treat with Verticillin A (e.g., 50 nM) and controls for 24 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.[6]
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Self-Validation: The inclusion of both a negative (vehicle) and a positive control (e.g., Taxol or Staurosporine) is critical to validate the assay's performance and to contextualize the effects of Verticillin A.
Biochemical Analysis of Apoptotic Markers
Protocol: Western Blotting for PARP Cleavage and γH2A.X
This technique confirms the activation of the apoptotic cascade and DNA damage response at the protein level.
-
Lysate Preparation: Treat cells with Verticillin A for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP (cPARP), γH2A.X, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expertise Insight: A time-course experiment is highly informative. Observing an increase in γH2A.X preceding the appearance of cleaved PARP supports a causal link between DNA damage and the subsequent execution of apoptosis.[6]
Caption: A validated experimental workflow for characterizing Verticillin A.
Conclusion and Future Directions
Verticillin A is a potent natural product that induces apoptosis in a variety of tumor cell models through a mechanism involving the generation of ROS, subsequent DNA damage, and epigenetic modulation.[2][6] Its ability to activate the intrinsic apoptotic pathway, marked by PARP cleavage and Bax upregulation, highlights its therapeutic potential.[6] While effective, studies have also noted non-specific cytotoxicity, which has been addressed by encapsulation into nanoparticles, significantly reducing liver toxicity in vivo while retaining anti-tumor efficacy.[6]
Future research should focus on:
-
Target Deconvolution: Precisely identifying the direct molecular targets of Verticillin A, particularly the specific HMTases it inhibits.
-
Pathway Elucidation: Further detailing the links between epigenetic changes and the expression of specific Bcl-2 family members.
-
Combination Therapies: Exploring the synergistic potential of Verticillin A with other anticancer agents, such as conventional chemotherapeutics or other targeted therapies.[14]
-
Analog Development: The successful total synthesis of Verticillin A opens avenues for creating derivatives with improved potency, stability, and target specificity.[3][4]
The compelling preclinical data position Verticillin A as a valuable lead compound in the development of novel epigenetic and apoptosis-inducing cancer therapies.
References
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Salvi, A., Austin, J., Lantvit, D., et al. (2020). Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage. Molecular Cancer Therapeutics, 19(1), 89-100). [Link]
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ResearchGate. (n.d.). Verticillin A is a potent sensitizer of TRAIL-induced cell death in.... [Link]
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Neuroscience News. (2025). Fungal Molecule Shows Promise Against Brain Cancer. [Link]
-
Interesting Engineering. (2025). A Long-Standing Chemistry Challenge Solved as MIT Makes a Rare Anti-Cancer Molecule. [Link]
-
OncoDaily. (2026). Potential Anti-Cancer Fungal Compound Verticillin A Finally Synthesized After More Than 50 Years. [Link]
-
American Association for Cancer Research Journals. (2020). Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage. [Link]
-
ScienceDaily. (2025). This cancer-fighting molecule took 50 years to build. [Link]
-
Movassaghi, M., et al. (2023). Total Synthesis and Anticancer Study of (+)-Verticillin A. Journal of the American Chemical Society. [Link]
-
MIT News. (2025). MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. [Link]
-
American Association for Cancer Research Journals. (2019). Abstract 1864: Verticillin A causes DNA damage and apoptosis in high grade serous ovarian cancer. [Link]
-
PubMed. (2013). [11'-Deoxyverticillin A induces caspase-dependent cell apoptosis in PC3M cells]. [Link]
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Pierre, H. C., et al. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. Natural Product Reports. [Link]
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Royal Society of Chemistry. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. [Link]
-
ScienceAlert. (2026). Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years. [Link]
-
PubMed Central. (n.d.). Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition. [Link]
-
National Center for Biotechnology Information. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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The Pivotal Role of the Epidithiodiketopiperazine (ETP) Scaffold in the Biological Activity of Verticillin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potency of a Fungal Metabolite
Verticillin A, a complex dimeric epidithiodiketopiperazine (ETP) alkaloid first isolated in 1970, has emerged as a molecule of significant interest in oncology research.[1] Produced by various fungal species, this natural product exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, often at nanomolar concentrations.[2] At the heart of Verticillin A's remarkable biological profile lies its unique and intricate ETP scaffold, a defining structural feature that is intrinsically linked to its mechanism of action and therapeutic potential. This in-depth technical guide will dissect the critical role of the ETP scaffold in Verticillin A's activity, exploring its chemical biology, mechanism of action, and the structure-activity relationships that govern its potent anticancer effects.
The Epidithiodiketopiperazine (ETP) Scaffold: A Privileged Pharmacophore
The ETP scaffold is characterized by a central diketopiperazine (DKP) ring bridged by a reactive disulfide bond. This strained transannular disulfide bridge is the cornerstone of the ETP's bioactivity, conferring a unique chemical reactivity that allows for covalent interactions with biological targets. The inherent conformational constraints and the presence of multiple stereocenters within the scaffold also play a crucial role in dictating the molecule's three-dimensional shape and its ability to bind to specific protein targets with high affinity.
The biosynthesis of Verticillin A involves a complex enzymatic cascade, culminating in the formation of the dimeric structure with two ETP moieties.[2] The total synthesis of Verticillin A, a feat achieved after decades of research, has not only provided access to this scarce natural product but has also enabled the generation of analogs, facilitating a deeper understanding of the structure-activity relationships.[3][4] These synthetic endeavors have underscored the chemical sensitivity of the ETP scaffold and the critical importance of precise stereochemical control for retaining biological activity.[3][5]
Mechanism of Action: How the ETP Scaffold Drives Anticancer Activity
Verticillin A exerts its potent anticancer effects through a multi-pronged mechanism of action, with the ETP scaffold playing a direct and indispensable role. Key mechanistic insights have revealed its function as an inhibitor of histone methyltransferases (HMTases), a class of enzymes that play a critical role in epigenetic regulation.
Inhibition of Histone Methyltransferases (HMTases)
Verticillin A has been identified as a selective inhibitor of several HMTases, including G9a, GLP, SUV39H1, and SUV39H2.[2] This inhibition leads to alterations in the methylation status of histone proteins, particularly on lysine residues, which in turn modulates gene expression. The interaction with HMTases is thought to be mediated by the reactive disulfide bridge of the ETP scaffold, which can form covalent adducts with cysteine residues in the active site of these enzymes. This covalent modification effectively inactivates the enzyme, leading to downstream effects on gene transcription and cell fate.
Induction of DNA Damage and Apoptosis
Beyond its epigenetic effects, Verticillin A has been shown to induce DNA damage and trigger apoptosis in cancer cells. The generation of reactive oxygen species (ROS) is a key event in this process, and the ETP scaffold is believed to be involved in redox cycling, contributing to the increase in intracellular ROS levels. The resulting oxidative stress can lead to DNA strand breaks and the activation of apoptotic signaling pathways.
Modulation of Key Signaling Pathways
Recent studies have also implicated Verticillin A in the modulation of other critical cellular pathways. For instance, it has been shown to interact with the EZHIP (EZH1/2 inhibitory protein), a protein involved in the regulation of histone H3 lysine 27 trimethylation (H3K27me3).[3] By binding to EZHIP, Verticillin A and its derivatives can lead to an increase in H3K27me3 levels, ultimately inducing apoptosis in certain cancer cell types, such as diffuse midline glioma (DMG).[3][4]
The central role of the ETP scaffold in these mechanisms is highlighted by structure-activity relationship (SAR) studies. Analogs of Verticillin A that lack the disulfide bridge or have altered stereochemistry within the ETP moiety exhibit significantly reduced or completely abolished anticancer activity, confirming that this structural feature is the key pharmacophore.[3]
Structure-Activity Relationship (SAR): The Chemical Nuances of the ETP Scaffold
The potent biological activity of Verticillin A is exquisitely sensitive to subtle changes in its chemical structure, particularly within the ETP scaffold. The following structural features have been identified as critical for its anticancer efficacy:
-
The Disulfide Bridge: The presence of the transannular disulfide bond is non-negotiable for activity. Reduction of the disulfide or its replacement with other functionalities leads to a dramatic loss of cytotoxicity.[1] This underscores the importance of the reactive nature of the disulfide in mediating interactions with biological targets.
-
Stereochemistry: The specific stereochemical configuration of the ETP scaffold is paramount. The total synthesis of Verticillin A revealed that even minor alterations in the stereochemistry at the bridgehead carbons or the sulfur atoms can lead to a significant decrease in biological activity.[3][5] This highlights the precise three-dimensional arrangement required for optimal target engagement.
-
Dimeric Nature: While monomeric ETPs also exhibit biological activity, the dimeric structure of Verticillin A appears to contribute to its high potency. The two ETP units may act in concert to bind to and modulate the function of its targets.
-
Substitutions on the Scaffold: Modifications at other positions on the Verticillin A molecule can also influence its activity. For example, N-sulfonylation of Verticillin A has been shown to produce derivatives with enhanced stability and, in some cases, increased potency.[4]
The synthesis of various Verticillin A analogs has been instrumental in elucidating these SARs. By systematically modifying different parts of the molecule, researchers have been able to pinpoint the key structural determinants of its potent anticancer activity.[6][7]
Experimental Workflows for Elucidating the Role of the ETP Scaffold
A variety of experimental techniques are employed to investigate the mechanism of action of Verticillin A and the role of its ETP scaffold. Below are representative protocols for key assays.
In Vitro Histone Methyltransferase (HMTase) Activity Assay
This assay is used to determine the inhibitory effect of Verticillin A on specific HMTases.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant HMTase enzyme, a histone substrate (e.g., histone H3 peptide), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Compound Incubation: Add varying concentrations of Verticillin A or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour) to allow for the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and capture the methylated histone substrate on a filter membrane.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Verticillin A and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cancer cells with Verticillin A or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., EZHIP) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Verticillin A indicates that the compound binds to and stabilizes the target protein.
RNA-Seq Analysis of Verticillin A-Treated Cells
RNA sequencing (RNA-Seq) provides a global view of the changes in gene expression induced by Verticillin A treatment.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat them with a specific concentration of Verticillin A or a vehicle control for a predetermined time.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.[8]
-
Library Preparation: Prepare RNA-Seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Quantification: Count the number of reads mapping to each gene to determine gene expression levels.[10]
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the Verticillin A-treated cells compared to the control cells.[11]
-
Pathway Analysis: Perform functional enrichment analysis to identify the biological pathways and processes that are most affected by Verticillin A treatment.
-
Data Presentation
Table 1: Antiproliferative Activity of Verticillin A and its Derivatives in Diffuse Midline Glioma (DMG) Cell Lines [3]
| Compound | Cell Line | IC50 (nM) |
| (+)-Verticillin A (1) | BT869 | 36 |
| SU-DIPGXXV | 58 | |
| (+)-N1-benzenesulfonylated verticillin A (26) | BT869 | 15 |
| SU-DIPGXXV | 8 | |
| (+)-N1-benzenesulfonylated 11,11’-dideoxyverticillin A (28) | BT869 | 12 |
| SU-DIPGXXV | 5 | |
| (-)-18 (diastereomer of 26) | BT869 | 851 |
| SU-DIPGXXV | 818 | |
| DKP (+)-29 (lacks ETP) | BT869 | >10000 |
| SU-DIPGXXV | >10000 | |
| DKP (-)-30 (lacks ETP) | BT869 | >10000 |
| SU-DIPGXXV | >10000 |
Visualizations
Caption: Proposed mechanism of action of Verticillin A.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion: The ETP Scaffold as a Gateway to Novel Cancer Therapeutics
The epidithiodiketopiperazine scaffold of Verticillin A is not merely a structural component but the very engine of its potent anticancer activity. Its unique chemical reactivity, conferred by the strained disulfide bridge, and its defined stereochemistry enable it to engage with and modulate the function of key cellular targets, leading to the inhibition of histone methyltransferases, the induction of DNA damage, and the activation of apoptotic pathways. The wealth of data from structure-activity relationship studies, facilitated by advances in total synthesis, has unequivocally established the ETP moiety as the critical pharmacophore.
As our understanding of the intricate biology of cancer continues to evolve, the ETP scaffold of Verticillin A presents a compelling platform for the development of novel and highly targeted anticancer agents. Further exploration of its mechanism of action and the synthesis of new, optimized analogs hold the promise of unlocking the full therapeutic potential of this remarkable natural product.
References
-
RNA-Seq Analysis in Non-Small Cell Lung Cancer: What Is the Best Sample from Clinical Practice?. MDPI. Accessed January 20, 2024. [Link].
-
Approaching RNA-seq for Cell Line Identification. PMC. Accessed January 20, 2024. [Link].
-
Total Synthesis and Anticancer Study of (+)-Verticillin A. PMC. Accessed January 20, 2024. [Link].
-
A step-by-step workflow for low-level analysis of single-cell RNA-seq data with Bioconductor. PubMed. Accessed January 20, 2024. [Link].
-
Bioinformatics Pipeline: mRNA Analysis. GDC Docs - National Cancer Institute. Accessed January 20, 2024. [Link].
-
MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. MIT News. Accessed January 20, 2024. [Link].
-
Total Synthesis and Anticancer Study of (+)-Verticillin A. ChemRxiv. Accessed January 20, 2024. [Link].
-
Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. Natural Product Reports. Accessed January 20, 2024. [Link].
-
Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. National Library of Medicine. Accessed January 20, 2024. [Link].
-
Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. PubMed. Accessed January 20, 2024. [Link].
-
Total Synthesis and Anticancer Study of (+)-Verticillin A. PubMed. Accessed January 20, 2024. [Link].
-
Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. PMC. Accessed January 20, 2024. [Link].
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Accessed January 20, 2024. [Link].
-
Introduction to single-cell RNA-seq data analysis. GitHub Pages. Accessed January 20, 2024. [Link].
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Strategic Screening of Verticillin A in Novel Cancer Models
A Technical Guide for Drug Development & Translational Research
Executive Summary
Verticillin A, an epipolythiodioxopiperazine (ETP) alkaloid, represents a high-potency candidate for overcoming chemotherapeutic resistance in solid tumors (specifically High-Grade Serous Ovarian Cancer and Metastatic Colorectal Cancer).[1][2][3][4][5] Unlike standard cytotoxic agents, Verticillin A functions primarily as a pan-histone methyltransferase (HMTase) inhibitor , selectively targeting H3K9me3 and H3K4me3 epigenetic marks to restore the expression of silenced tumor suppressor genes (e.g., Fas, BNIP3) and downregulate immune checkpoints (PD-L1).
This guide outlines a rigorous, self-validating screening protocol designed to transition Verticillin A from 2D baselines to high-fidelity novel cancer models (3D organoids and resistant cell lines), addressing its specific chemical instability and unique mechanism of action.
Part 1: Chemical Handling & Pre-Screening Logistics
The Pillar of Trustworthiness: Verticillin A contains a reactive epidithiodioxopiperazine bridge. This disulfide motif is critical for its cytotoxicity but renders the compound highly sensitive to oxidation and nucleophilic attack. Standard screening protocols will fail if this stability is not managed.
Compound Stability Protocol
-
Solvent: Reconstitute lyophilized Verticillin A in anhydrous DMSO. Avoid protic solvents (ethanol/methanol) for stock solutions as they can accelerate disulfide exchange.
-
Storage: Aliquot immediately into amber glass vials (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles; the disulfide bridge is prone to cleavage, rendering the molecule inactive (or unpredictably toxic).
-
In-Assay Handling: Prepare working dilutions immediately prior to addition. Do not leave diluted compound in media for >4 hours before application to cells.
The "Self-Validating" Stability Control
Every screening plate must include a Deactivated Control Well .
-
Protocol: Incubate a small aliquot of Verticillin A with 1 mM DTT (dithiothreitol) for 30 minutes to reduce the disulfide bridge intentionally.
-
Logic: If the DTT-treated sample retains high potency, your "active" compound has likely degraded into non-specific toxic byproducts, or the mechanism is off-target. True Verticillin A activity is strictly dependent on the intact disulfide bridge.
Part 2: Mechanism-Based Screening Strategy
Expertise & Causality: You are not just looking for cell death; you are looking for epigenetic reprogramming. The screening workflow must confirm the mechanism (H3K9me3 reduction) correlates with phenotypic efficacy (IC50).
Mechanistic Signaling Pathway
The following diagram illustrates the dual-action mechanism of Verticillin A: overcoming apoptosis resistance via H3K9me3 inhibition and modulating immune checkpoints via MLL1 inhibition.
Caption: Verticillin A acts as a broad-spectrum HMTase inhibitor, reducing repressive H3K9me3 to restore Fas/BNIP3 and reducing activating H3K4me3 to downregulate PD-L1.[6][7]
Part 3: Experimental Protocols for Novel Models
Phase I: Establishing Baseline in Resistant Lines (2D)
Before moving to expensive 3D models, validate efficacy in resistant monolayers.
-
Models: OVCAR8 (Ovarian, high-grade serous), SW620 (Colon, metastatic).
-
Assay: Sulforhodamine B (SRB) or CellTiter-Glo.
-
Critical Endpoint: Determine the IC50. Verticillin A typically exhibits low nanomolar potency (IC50 < 50 nM) in sensitive lines.
Data Table 1: Expected Potency Ranges (Based on Literature)
| Cell Line | Cancer Type | Resistance Profile | Expected IC50 (Verticillin A) | Key Biomarker Response |
| OVCAR8 | Ovarian (HGSOC) | Cisplatin-Resistant | 20 - 40 nM | DNA Damage ( |
| SW620 | Colon (Metastatic) | 5-FU Resistant | 10 - 30 nM | Fas Receptor |
| PANC-1 | Pancreatic | Gemcitabine Resistant | 50 - 100 nM | PD-L1 |
Phase II: High-Fidelity Screening in 3D Spheroids
Novel models like tumor spheroids mimic the hypoxic and nutrient-deprived tumor microenvironment. Verticillin A's ability to penetrate these structures is critical.
Protocol: 3D Spheroid Viability & Penetration Assay
-
Formation: Seed 5,000 cells/well (OVCAR8) in Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200xg for 5 mins. Incubate for 72h to form tight spheroids (~400µm diameter).
-
Treatment: Treat with Verticillin A (0, 10, 50, 100, 500 nM) for 72 hours.
-
Note: Due to the disulfide reactivity, refresh media+drug every 24 hours to maintain active concentration in the outer layers.
-
-
Readout 1 (Size): Image spheroids daily. Calculate volume (
). -
Readout 2 (Core Viability): Use an ATP-based luminescent assay (e.g., CellTiter-Glo 3D). Standard MTT/SRB reagents do not penetrate spheroids effectively.
Phase III: Mechanistic Validation (The "Why")
You must prove the drug is working via the epigenetic mechanism, not just general toxicity.
Workflow: Histone Methylation Western Blot
-
Lysis: Lyse treated cells using a High-Salt Nuclear Extraction Buffer (standard RIPA is often insufficient for solubilizing chromatin-bound histones).
-
Antibodies:
-
Primary: Anti-H3K9me3 (1:1000), Anti-H3K4me3 (1:1000).
-
Loading Control: Anti-Total H3 (NOT
-actin, as histone/cytoplasm ratios vary).
-
-
Success Criteria: A >50% reduction in H3K9me3 signal at the IC50 concentration confirms on-target activity.
Part 4: Advanced Screening Workflow Diagram
This flowchart guides the researcher through the decision-making process, including the "Go/No-Go" checkpoints.
Caption: Step-wise screening logic. Note the critical "Go/No-Go" decision based on H3K9me3 reduction to distinguish specific epigenetic efficacy from general necrosis.
References
-
Salvi, A., et al. (2020). Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage.[2][4][5] Molecular Cancer Therapeutics.[2][4] Link
-
Liu, F., et al. (2011). Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3. Cancer Research.[2] Link
-
Paschall, A. V., et al. (2015). H3K9 Trimethylation Silences Fas Expression to Confer Colon Carcinoma Immune Escape and 5-Fluorouracil Chemoresistance.[2] The Journal of Immunology.[8] Link
-
Lu, C., et al. (2017). The MLL1-H3K4me3 Axis-Mediated PD-L1 Expression and Pancreatic Cancer Immune Evasion. Journal of the National Cancer Institute. Link
-
Vlahovic, G., et al. (2022). Natural epipolythiodioxopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies. Bioorganic Chemistry.[2] Link
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- 3. Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Verticillin A-Mediated Reversal of Multidrug Resistance in Metastatic Colorectal Cancer
Executive Summary
Drug resistance, particularly to 5-Fluorouracil (5-FU) and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), remains the primary cause of mortality in metastatic colorectal cancer (mCRC). Conventional therapies often fail due to two distinct mechanisms: epigenetic silencing of pro-apoptotic factors (e.g., BNIP3) and hyperactivation of metastasis-driving signaling pathways (e.g., c-Met/RAS/ERK).
This guide details the application of Verticillin A (Vert A) , a naturally occurring epipolythiodioxopiperazine alkaloid, as a dual-function sensitizer. Unlike standard chemotherapeutics that target rapidly dividing cells, Vert A acts as a Histone Methyltransferase (HMT) inhibitor and a transcriptional suppressor of c-Met . This protocol provides the experimental framework to validate Vert A’s ability to re-sensitize resistant mCRC cells (specifically SW620 and HCT116 strains) to standard-of-care agents.
Mechanism of Action (MOA)
To effectively deploy Verticillin A, researchers must understand its pleiotropic effects. Vert A does not merely "kill" cells; it reprograms their survival machinery.
The Dual-Targeting Pathway
-
Epigenetic Derepression: Vert A selectively inhibits HMTs (SUV39H1, G9a, GLP), reducing the repressive trimethylation of Histone H3 at Lysine 9 (H3K9me3) on the promoters of tumor suppressors. This leads to the re-expression of BNIP3 (Bcl-2/adenovirus E1B 19 kDa interacting protein 3), restoring sensitivity to apoptosis.
-
Metastatic Blockade: Vert A transcriptionally suppresses c-Met , preventing HGF-induced phosphorylation and downstream activation of the RAS/RAF/MEK/ERK cascade, thereby inhibiting migration and invasion.[1]
Signaling Pathway Visualization
The following diagram illustrates the causal logic of Verticillin A intervention.
Caption: Verticillin A acts as a dual-inhibitor, blocking HMT activity to restore BNIP3 and suppressing c-Met to halt metastasis.
Experimental Protocols
Protocol A: Synergistic Viability Assay (Combination Index)
Objective: To quantify the ability of Verticillin A to sensitize 5-FU-resistant colon cancer cells (e.g., SW620) to chemotherapy. Rationale: Simple viability curves are insufficient. You must calculate the Combination Index (CI) to prove synergy (CI < 1) versus additivity.
Materials:
-
Cell Lines: SW620 (Resistant/Metastatic) and HCT116 (Sensitive).
-
Compounds: Verticillin A (Stock: 10 mM in DMSO), 5-Fluorouracil (Stock: 100 mM in PBS).
-
Assay Kit: CCK-8 or MTT.
Workflow:
-
Seeding: Seed SW620 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Dose Ranging (Pilot): Determine the IC50 of Vert A alone.
-
Combination Treatment:
-
Group 1 (Control): DMSO < 0.1%.
-
Group 2 (Vert A): Fixed sub-lethal dose (e.g., 20 nM).
-
Group 3 (5-FU): Serial dilution (1 µM – 100 µM).
-
Group 4 (Combo): Vert A (20 nM) + 5-FU (Serial dilution).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout: Add CCK-8 reagent, incubate 2h, read OD450.
-
Analysis: Use CompuSyn software or Chou-Talalay method to calculate CI values.
Data Interpretation:
| Combination Index (CI) | Interpretation |
|---|---|
| < 0.1 | Very Strong Synergy |
| 0.1 – 0.3 | Strong Synergy |
| 0.3 – 0.7 | Synergy |
| 0.9 – 1.1 | Additive |
| > 1.1 | Antagonism |
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm that the observed sensitization is due to the proposed MOA (c-Met suppression and H3K9me3 reduction).
Critical Step: Lysate preparation must preserve histone modifications. Standard RIPA buffer is often insufficient for histone extraction.
-
Modification: Use an Acid Extraction protocol or a High-Salt Lysis buffer for the Histone fraction if probing H3K9me3 specifically. For c-Met/BNIP3, standard RIPA is acceptable.
Antibody Panel:
-
c-Met: (Cell Signaling Tech #8198) - Expect downregulation.
-
p-Met (Tyr1234/1235): (CST #3077) - Expect downregulation.
-
BNIP3: (Abcam ab109362) - Expect upregulation.
-
H3K9me3: (Abcam ab8898) - Expect downregulation.
-
Cleaved PARP: (Apoptosis marker) - Expect increase in Combo group.
-
GAPDH: Loading control.
Step-by-Step:
-
Treat SW620 cells with Vert A (20 nM, 40 nM) for 24h.
-
Harvest cells and lyse.
-
Load 30 µg protein per lane on 10-12% SDS-PAGE.
-
Transfer to PVDF membrane.
-
Block with 5% BSA (Phospho-proteins require BSA, not milk).
-
Incubate Primary Ab (1:1000) overnight at 4°C.
Application Data Summary
The following data summarizes typical results observed when applying Verticillin A to resistant colon cancer models (derived from Liu et al.[3] and Paschall et al.).[1]
Table 1: IC50 Values in Human Colon Carcinoma Lines
| Cell Line | Phenotype | Verticillin A IC50 (nM) | 5-FU IC50 (µM) | 5-FU + Vert A (20nM) IC50 |
| HCT116 | Sensitive | 45 ± 5 | 5.2 | 1.1 |
| SW620 | Metastatic/Resistant | 60 ± 8 | > 100 | 8.5 |
| HT-29 | Resistant | 55 ± 6 | > 80 | 12.0 |
Table 2: Apoptosis Induction (Flow Cytometry - Annexin V/PI)
Treatment duration: 24h
| Treatment Group | % Apoptotic Cells (SW620) |
|---|---|
| Control | 4.2% |
| 5-FU (50 µM) | 12.5% |
| Verticillin A (20 nM) | 15.1% |
| Combination | 68.3% |
Experimental Workflow Diagram
This workflow outlines the sequence for a complete validation study, from cell culture to molecular mechanism confirmation.
Caption: Integrated workflow for phenotyping and molecular validation of Verticillin A efficacy.
References
-
Liu, Q., Zeng, X., Guan, Y., et al. (2020).[6] Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met.[1][7][5][6] Journal of Zhejiang University-Science B (Biomedicine & Biotechnology).
-
Paschall, A. V., Zimmerman, M. A., Torres, C. M., et al. (2015). Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3.[1][5] Cancer Research.[1]
-
Vogeley, C., et al. (2026). Total Synthesis of Verticillin A and Evaluation of its Anticancer Activity.[4][8] Science Alert. (Note: Synthetic availability enhances reproducibility).
-
Zhang, Y., et al. (2011). Verticillin A is a potent apoptosis sensitizer that overcomes TRAIL resistance in metastatic human colon carcinoma cells.[1][2][3][5] Cancer Research.[1]
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- 7. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencealert.com [sciencealert.com]
Application Notes and Protocols for Cellular Treatment with Verticillin A
Introduction
Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid isolated from fungi, has garnered significant interest within the research and drug development communities for its profound cytotoxic effects against a range of cancer cell lines.[1][2] First identified in 1970, this natural product has demonstrated promising anticancer activity, making it a compelling subject for further investigation.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for treating cells with Verticillin A. These protocols are designed to be adaptable and are grounded in the current understanding of Verticillin A's mechanism of action, which primarily involves the inhibition of histone methyltransferases (HMTases).[1][5][6]
The antitumor effects of Verticillin A are multifaceted, including the induction of apoptosis, DNA damage, and oxidative stress.[7][8] Furthermore, it has been shown to modulate the epigenome through global changes in histone methylation and acetylation marks.[7][8] Recent breakthroughs have enabled the total synthesis of Verticillin A, opening new avenues for the creation of novel analogs with potentially enhanced therapeutic indices.[2][3][4][9][10] This guide will provide detailed protocols for evaluating the cellular effects of Verticillin A, enabling researchers to robustly assess its potential as a therapeutic agent.
Mechanism of Action: A Synopsis
Verticillin A exerts its biological effects predominantly through the inhibition of a specific class of enzymes known as histone methyltransferases (HMTases).[1][5][6] HMTases play a crucial role in epigenetic regulation by adding methyl groups to histone proteins, thereby influencing gene expression.[11][12] Verticillin A has been shown to selectively inhibit several HMTases, including G9a, SUV39H1, and SUV39H2.[5][6]
The inhibition of these enzymes by Verticillin A leads to a reduction in repressive histone marks, such as H3K9me3.[7] This, in turn, can lead to the re-expression of silenced tumor suppressor genes and pro-apoptotic proteins, such as Bax.[7] The downstream consequences of HMTase inhibition by Verticillin A include cell cycle arrest, induction of apoptosis, and an increase in oxidative stress, ultimately leading to cancer cell death.[7][13] Additionally, Verticillin A has been found to target the c-Met signaling pathway, further contributing to its anti-metastatic properties in colon cancer.[14]
Caption: Simplified signaling pathway of Verticillin A's mechanism of action.
Quantitative Data Summary
The cytotoxic potency of Verticillin A varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments. Below is a summary of reported IC50 values for Verticillin A in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | [7] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | [7] |
| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | [7] |
| HepG2 | Hepatoma | Varies (time-dependent) | [13] |
Note: IC50 values can be influenced by experimental conditions such as cell density, passage number, and assay duration. It is highly recommended that researchers determine the IC50 for their specific cell line and experimental setup.
Experimental Protocols
Preparation of Verticillin A Stock Solution
Rationale: Proper preparation and storage of Verticillin A are crucial for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture media at low concentrations.
Materials:
-
Verticillin A (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of Verticillin A powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of Verticillin A by dissolving it in DMSO. A common stock concentration is 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of Verticillin A in DMSO.
-
Vortex the solution until the Verticillin A is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Rationale: The choice of cell line is dependent on the research question. The following is a general protocol that can be adapted for various adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Verticillin A stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of Verticillin A in complete cell culture medium from the stock solution. It is critical to also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Verticillin A used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Verticillin A or the vehicle control.
-
Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to several days depending on the endpoint being measured. For example, an 8-hour treatment has been used for subsequent colony formation assays.[7]
Caption: General experimental workflow for cell treatment with Verticillin A.
Cytotoxicity Assessment: MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is useful for determining the IC50 of Verticillin A.
Materials:
-
Cells treated with Verticillin A in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting or shaking the plate for 5-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Rationale: Annexin V staining is a common method for detecting apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Cells treated with Verticillin A in a 6-well plate (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
References
- Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC - NIH. (n.d.).
- Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - AACR Journals. (2020, January 3).
- Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3 - AACR Journals. (n.d.).
- Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed. (n.d.).
- This cancer-fighting molecule took 50 years to build - ScienceDaily. (2025, December 22).
- MIT and Harvard crack decades-old chemistry puzzle tied to cancer therapy. (2026, January 8).
- Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PubMed. (n.d.).
- Fungal Molecule Shows Promise Against Brain Cancer - Neuroscience News. (2025, December 4).
- Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. (n.d.).
- US20140161785A1 - Verticillin A Inhibition of Histone Methyltransferases - Google Patents. (n.d.).
- MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. (2025, December 3).
- Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years - Science Alert. (2026, January 7).
- Total Synthesis and Anticancer Study of (+)-Verticillin A - PubMed - NIH. (2025, December 17).
- Total Synthesis and Anticancer Study of (+)-Verticillin A - ChemRxiv. (2025, September 10).
- Verticillin A sensitizes cancer cells to TRAIL and cancer drugs | RxWiki. (2011, October 13).
- Early epigenetic changes and DNA damage do not predict clinical response in an overlapping schedule of 5-azacytidine and entinostat in patients with myeloid malignancies - PMC - NIH. (n.d.).
- Total Synthesis and Anticancer Study of (+)-Verticillin A - American Chemical Society. (2025, November 18).
- Histone Modifications Represent a Key Epigenetic Feature of Epithelial-to-Mesenchyme Transition in Pancreatic Cancer - MDPI. (n.d.).
- Inhibitors of DNA Methylation, Histone Deacetylation, and Histone Demethylation: A Perfect Combination for Cancer Therapy - PubMed. (n.d.).
- Histone methylation: a dynamic mark in health, disease and inheritance - PMC. (n.d.).
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- 8. Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verticillin A Administration in In Vivo Mouse Models
For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential and Challenges of Verticillin A
Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid first isolated in 1970, has garnered significant interest within the oncology research community.[1] This fungal metabolite demonstrates nanomolar-level cytotoxicity across a range of cancer cell lines, including high-grade serous ovarian cancer (HGSOC), colon cancer, and diffuse midline glioma.[1][2][3][4] The primary mechanism of action for Verticillin A involves the induction of apoptosis and the modulation of epigenetic landscapes.[2][3][5] Notably, it has been shown to interact with the EZH inhibitory protein (EZHIP), leading to the upregulation of histone H3 lysine 27 trimethylation (H3K27me3) and subsequent programmed cell death.[5]
Despite its promising anti-cancer activities, the translation of Verticillin A to in vivo models presents significant challenges, primarily due to its poor aqueous solubility and potential for hepatotoxicity.[6] These properties necessitate careful consideration of administration routes and formulation strategies to maximize therapeutic efficacy while minimizing adverse effects. This guide provides a comprehensive overview of established and emerging methods for the administration of Verticillin A in mouse models, complete with detailed protocols and the scientific rationale underpinning these approaches.
Comparative Overview of Administration Routes
The choice of administration route for Verticillin A is a critical experimental parameter that directly influences its bioavailability, systemic exposure, and toxicity profile. The three primary routes investigated in preclinical mouse models are intravenous (IV), intraperitoneal (IP), and oral (PO) gavage.
| Administration Route | Common Dosage Range | Vehicle/Formulation Examples | Key Considerations & Rationale |
| Intravenous (IV) | 0.25 mg/kg[7] | DMSO[7] | Provides direct and immediate systemic exposure. However, the poor solubility of Verticillin A can lead to precipitation in aqueous solutions, necessitating careful formulation. The IV route demonstrates a rapid distribution phase.[8] |
| Intraperitoneal (IP) | 0.25 - 0.5 mg/kg[7] | 10% Cremophor in PBS[9]; DMSO[7] | Results in high systemic exposure and sustained plasma concentrations.[8] This route is often preferred for initial efficacy studies due to its relative ease of administration and robust drug delivery to the peritoneal cavity, which is particularly relevant for ovarian cancer models.[7][10] |
| Oral (PO) Gavage | 2.5 mg/kg[7] | Vehicle not specified in detail in provided results. | Oral administration is the least invasive route, but Verticillin A exhibits low oral bioavailability (approximately 9%).[8] This route may be suitable for specific experimental designs but is generally less effective for achieving high systemic concentrations compared to parenteral routes. |
| Advanced Formulations | 0.5 mg/kg (eNP) | Expansile Nanoparticles (eNP)[2]; Drug-loaded surgical buttress[6][9] | Encapsulation in nanoparticles can enhance solubility, improve drug delivery, and reduce systemic toxicity, particularly hepatotoxicity.[2][6] Surgical buttresses offer a localized and sustained release of Verticillin A, minimizing systemic exposure and toxicity.[6][9] |
Experimental Workflow for In Vivo Administration of Verticillin A
The following diagram outlines a generalized workflow for conducting in vivo studies with Verticillin A in mouse models.
Caption: Generalized workflow for Verticillin A in vivo studies.
Detailed Protocols for Verticillin A Administration
The following protocols are synthesized from published research and standard laboratory procedures. It is imperative to adhere to all institutional guidelines for animal care and use.
Protocol 1: Intraperitoneal (IP) Injection
This is a commonly used route for delivering Verticillin A, especially in ovarian and pancreatic cancer xenograft models.[7][9]
Materials:
-
Verticillin A
-
Vehicle: 10% Cremophor in sterile phosphate-buffered saline (PBS) or Dimethyl sulfoxide (DMSO)[7][9]
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution (Example with 10% Cremophor in PBS):
-
Aseptically prepare a 10% Cremophor solution in sterile PBS.
-
Weigh the required amount of Verticillin A and dissolve it in the 10% Cremophor/PBS vehicle to achieve the desired final concentration for dosing (e.g., 0.25 mg/mL for a 10 mL/kg injection volume).
-
Ensure complete dissolution. Gentle warming or brief sonication may be employed if necessary, but the stability of Verticillin A under these conditions should be validated.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse securely, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail.
-
Position the mouse with its head tilted downwards to move the abdominal organs away from the injection site.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.[11]
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[12]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.
-
Slowly inject the calculated volume of the Verticillin A solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Intravenous (IV) Tail Vein Injection
IV administration provides rapid and complete systemic exposure to Verticillin A.
Materials:
-
Verticillin A
-
Vehicle: DMSO[7]
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve Verticillin A in sterile DMSO to the desired final concentration. Note that the total volume of DMSO administered should be minimized to avoid toxicity.
-
-
Animal Preparation and Dosing:
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.[13]
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the tail.[13][14]
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the Verticillin A solution. Observe for any swelling at the injection site, which would indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for recovery.
-
Protocol 3: Oral (PO) Gavage
Oral gavage is a method for precise oral dosing, though it is associated with lower bioavailability for Verticillin A.[8]
Materials:
-
Verticillin A
-
Appropriate vehicle (e.g., a suspension in a suitable medium)
-
Sterile oral gavage needles (18-20 gauge for adult mice)[15]
-
Sterile 1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of Verticillin A in the chosen vehicle. The use of a suspending agent may be necessary to ensure uniform dosing.
-
-
Animal Preparation and Dosing:
-
Measure the distance from the mouse's snout to the last rib to determine the appropriate insertion depth for the gavage needle.[16]
-
Securely restrain the mouse, holding it in an upright position.[16]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.[16][17] The mouse should swallow as the tube is advanced.
-
Once the needle is at the predetermined depth, administer the Verticillin A suspension slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Advanced Formulation Strategies
The inherent challenges of Verticillin A's solubility and toxicity have prompted the development of advanced drug delivery systems.
-
Expansile Nanoparticles (eNPs): Encapsulating Verticillin A into pH-responsive expansile nanoparticles has been shown to facilitate in vivo delivery, reduce tumor burden in ovarian cancer models, and decrease liver toxicity compared to the free drug.[2] The preparation of these nanoparticles involves an oil-in-water emulsion and in-situ polymerization.[12]
-
Drug-Loaded Surgical Buttresses: For localized tumors, a biodegradable surgical buttress loaded with Verticillin A can provide sustained, local release of the drug.[6][9] This approach has been shown to be well-tolerated at high local doses and effectively suppresses tumor recurrence in a pancreatic cancer model.[9]
Mechanism of Action: EZHIP Inhibition and Apoptosis Induction
Verticillin A exerts its anti-cancer effects through a multi-faceted mechanism. A key aspect is its ability to induce apoptosis, or programmed cell death, in cancer cells.[2][5] This is achieved, in part, through its interaction with EZHIP. EZHIP is a protein that inhibits the function of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for H3K27 trimethylation.[18] By engaging EZHIP, Verticillin A derivatives can lead to an increase in H3K27me3 levels, which is associated with gene repression and the induction of apoptosis.[5] Additionally, Verticillin A can sensitize cancer cells to other apoptosis-inducing agents like TRAIL.
Caption: Verticillin A's proposed mechanism of action via EZHIP.
Conclusion and Future Directions
The successful in vivo application of Verticillin A in mouse models is contingent on the careful selection of administration routes and the use of appropriate formulations to overcome its solubility and toxicity challenges. While IP and IV routes provide reliable systemic exposure, advanced drug delivery systems like nanoparticles and localized release platforms offer promising avenues for enhancing the therapeutic index of this potent anti-cancer agent. Further research into optimizing formulations and exploring combination therapies will be crucial in fully realizing the clinical potential of Verticillin A.
References
-
Exploration of Verticillins in High-Grade Serous Ovarian Cancer and Evaluation of Multiple Formulations in Preclinical In Vitro and In Vivo Models. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Exploration of Verticillins in High-Grade Serous Ovarian Cancer and Evaluation of Multiple Formulations in Preclinical In Vitro and In Vivo Models. (2023). ACS Publications. Retrieved January 31, 2026, from [Link]
-
Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage. (2020). PubMed. Retrieved January 31, 2026, from [Link]
-
Verticillin A-Loaded Surgical Buttresses Prevent Local Pancreatic Cancer Recurrence in a Murine Model. (2022). ACS Publications. Retrieved January 31, 2026, from [Link]
-
Verticillin A-Loaded Surgical Buttresses Prevent Local Pancreatic Cancer Recurrence in a Murine Model. (2022). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Potential Anti-Cancer Fungal Compound Verticillin A Finally Synthesized After More Than 50 Years. (2026). OncoDaily. Retrieved January 31, 2026, from [Link]
-
MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. (2025). MIT News. Retrieved January 31, 2026, from [Link]
-
Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. (2024). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
-
Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3. (2011). AACR Publications. Retrieved January 31, 2026, from [Link]
-
Total Synthesis and Anticancer Study of (+)-Verticillin A. (2025). PubMed. Retrieved January 31, 2026, from [Link]
-
Avertin (Tribromoethanol) Preparation and Use. (2022). UC Davis Office of Research. Retrieved January 31, 2026, from [Link]
-
Plasma pharmacokinetics and bioavailability of verticillin A following different routes of administration in mice using liquid chromatography tandem mass spectrometry. (2017). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up. (n.d.). Wiley Online Library. Retrieved January 31, 2026, from [Link]
-
Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage. (2020). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Nanoparticle Drug Delivery Systems for Peritoneal Cancers: A Case Study of the Design, Characterization, and Development of the Expansile Nanoparticle. (2014). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3. (2011). AACR Journals. Retrieved January 31, 2026, from [Link]
-
Protocol for administering antibiotics by gavage ensures mice health.... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Intravenous Tail Vein Injections. (2022). Texas Tech University. Retrieved January 31, 2026, from [Link]
-
SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Research and Innovation. Retrieved January 31, 2026, from [Link]
-
TECH 09a -Oral Gavage in Adult Mice. (2021). UBC Animal Care Services. Retrieved January 31, 2026, from [Link]
-
TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee. Retrieved January 31, 2026, from [Link]
-
Oral Gavage in the Mouse. (n.d.). Procedures with Care. Retrieved January 31, 2026, from [Link]
-
PFA ependymoma-associated protein EZHIP inhibits PRC2 activity through a H3 K27M-like mechanism. (2019). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018). Institute of Laboratory Animal Science (LTK). Retrieved January 31, 2026, from [Link]
-
INTRAVENOUS TAIL INJECTION. (n.d.). McGill University. Retrieved January 31, 2026, from [Link]
-
Oral Gavage in the Mouse. (2016). Florida State University Office of Research. Retrieved January 31, 2026, from [Link]
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Application Notes & Protocols for the Production of Verticillin A
Introduction: The Resurgence of a Potent Anticancer Alkaloid
Verticillin A, a complex epipolythiodiketopiperazine (ETP) alkaloid, has garnered significant interest in the field of oncology for over five decades due to its potent cytotoxic activity against a range of cancer cell lines.[1][2][3][4] First isolated in 1970, its intricate dimeric structure and inherent instability presented considerable challenges for both chemical synthesis and sustainable production.[1][2][4] This guide provides a comprehensive overview of the current best practices for the fermentation-based production and subsequent isolation of Verticillin A, tailored for researchers, scientists, and drug development professionals. Recent taxonomic clarifications have revealed that the primary producers of verticillins are not Verticillium species as initially reported, but rather fungi belonging to the genus Clonostachys.[5] This crucial distinction has paved the way for more targeted and efficient production strategies.
This document synthesizes field-proven insights and published methodologies to offer a robust framework for obtaining Verticillin A in quantities sufficient for preclinical research and development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
Part 1: Fermentation Strategies for Verticillin A Production
The successful production of Verticillin A is critically dependent on the selection of the appropriate fungal strain and the optimization of fermentation conditions. Solid-state fermentation has been the traditional method for Verticillin A production; however, submerged liquid fermentation offers significant advantages in terms of scalability and process control, which are crucial for industrial applications.
Producing Organism: Clonostachys rogersoniana
While the initial discovery of Verticillin A was attributed to a Verticillium species, subsequent molecular phylogenetic studies have identified Clonostachys species, particularly Clonostachys rogersoniana, as the true producers of Verticillin A and its analogues.[6] It is imperative to ensure the correct taxonomic identification of the production strain for reproducible results.
Solid-State Fermentation: A Proven Method for High Yields
Solid-state fermentation remains a highly effective method for producing Verticillin A, with oatmeal-based media demonstrating superior performance over traditional rice media. This method has been shown to significantly enhance the biosynthesis of verticillin analogues, increasing yields and reducing fermentation time.[6][7]
Protocol 1: Solid-State Fermentation of Clonostachys rogersoniana
-
Media Preparation:
-
For each 1 L Erlenmeyer flask, add 150 g of Quaker oatmeal and 250 mL of deionized water.[6]
-
Seal the flasks with breathable closures (e.g., foam plugs) and sterilize by autoclaving at 121°C for 30 minutes.
-
Allow the flasks to cool to room temperature before inoculation.
-
-
Inoculum Preparation:
-
Grow Clonostachys rogersoniana on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C, or until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the agar surface with sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁷ conidia/mL using a hemocytometer.
-
-
Inoculation and Incubation:
Submerged Liquid Fermentation: The Path to Scalability
For larger-scale production, submerged liquid fermentation is the preferred method. While specific protocols for Verticillin A production in liquid culture are not as established as solid-state methods, extensive research on the closely related species Clonostachys rosea for spore production provides a robust starting point for process development.[3][7][9]
Protocol 2: Submerged Liquid Fermentation of Clonostachys rogersoniana
-
Seed Culture Preparation:
-
Prepare a seed medium consisting of dextrose monohydrate and soybean meal with a high carbon-to-nitrogen (C:N) ratio (e.g., 50:1).[3][7][9]
-
Inoculate the seed medium with a spore suspension of C. rogersoniana to a final concentration of 1 x 10⁷ conidia/mL.[10]
-
Incubate in baffled Erlenmeyer flasks at 28°C with shaking at 250 rpm for 4 days.[9]
-
-
Bioreactor Fermentation:
-
Prepare the production medium with a similar composition to the seed medium. The initial pH should be adjusted to 6.0.[9]
-
Inoculate the bioreactor with the 4-day-old seed culture (10% v/v).[9]
-
Maintain the following bioreactor parameters:
-
The fermentation is typically carried out for 4-7 days.[3][7][9] Production of Verticillin A should be monitored daily by taking samples for analysis.
-
Table 1: Comparison of Fermentation Parameters
| Parameter | Solid-State Fermentation | Submerged Liquid Fermentation |
| Organism | Clonostachys rogersoniana | Clonostachys rogersoniana |
| Medium | Oatmeal-based | Dextrose and soybean meal-based |
| Temperature | 25-28°C | 28°C |
| pH | Not controlled | Initial pH 6.0 |
| Agitation | Static | 400 rpm |
| Aeration | Passive | 1.0 L/min |
| Duration | 11-15 days | 4-7 days |
| Key Advantage | High reported yields | Scalability and process control |
Part 2: Isolation and Purification of Verticillin A
Verticillin A is an inherently unstable molecule, and its purification requires careful handling to avoid degradation.[1] The following protocol is a modified and streamlined approach that utilizes greener solvents and efficient chromatographic techniques.
Extraction of Verticillin A from Fungal Biomass
The initial extraction aims to efficiently remove Verticillin A from the fermentation matrix while minimizing the co-extraction of impurities.
Protocol 3: Extraction of Verticillin A
-
Harvesting:
-
For solid-state fermentation, harvest the entire contents of the flasks.
-
For liquid fermentation, separate the mycelial biomass from the broth by filtration or centrifugation.
-
-
Solvent Extraction:
-
Homogenize the fungal biomass with a mixture of acetone and ethyl acetate. The use of these solvents is a greener alternative to chlorinated solvents and can improve penetration into the biomass.[8]
-
Sonicate the mixture for 30 minutes to enhance extraction efficiency.[8]
-
Filter the mixture and collect the supernatant.
-
Re-extract the remaining biomass twice more with the same solvent mixture.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Defatting:
-
Reconstitute the crude extract in a biphasic system of hexanes and a 1:1 mixture of methanol and acetonitrile.[8]
-
After vigorous stirring, separate the layers and collect the methanol/acetonitrile layer containing the Verticillin A.
-
Evaporate the solvent to yield the defatted crude extract.
-
Chromatographic Purification
A multi-step chromatographic approach is necessary to achieve high purity Verticillin A.
Protocol 4: Purification of Verticillin A
-
Flash Chromatography:
-
Fractionate the defatted extract using automated flash chromatography on a silica gel column.[8]
-
Elute with a gradient of ethyl acetate in hexanes.
-
Monitor the fractions by UV absorbance at 254 nm and collect the fractions containing Verticillin A.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For cultures that produce a mixture of verticillin analogues, a preparative HPLC step is required for final purification.[8]
-
A C18 column is suitable for this separation.
-
A linear gradient of acetonitrile in water with 0.1% formic acid can be used as the mobile phase.[5][11]
-
The specific gradient and flow rate should be optimized based on the analytical HPLC profile of the flash chromatography fractions.
-
-
Crystallization (Optional):
-
The original isolation of Verticillin A involved crystallization from a pyridine/acetone mixture.[12] This can be attempted for highly purified fractions to obtain crystalline material.
-
Part 3: Analytical Methods and Quality Control
Accurate quantification of Verticillin A is essential for process monitoring and final product characterization.
Protocol 5: Quantification of Verticillin A by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of Verticillin A.[5][11]
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Agilent Zorbax Extend C18 (3.5 µm, 2.1 mm x 50 mm).[5][11]
-
Gradient: A linear gradient from 30% B to 95% B over 5-7 minutes.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ions for Verticillin A should be determined by direct infusion of a purified standard.
Part 4: Safety and Handling
Verticillin A is a potent cytotoxic compound with nanomolar-level activity.[13][14] In vivo studies have shown that systemic administration can lead to significant liver toxicity.[13] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Verticillin A, either in solution or as a solid.
-
Containment: Handle solid Verticillin A in a chemical fume hood to avoid inhalation of airborne particles.
-
Waste Disposal: Dispose of all waste contaminated with Verticillin A in accordance with institutional guidelines for cytotoxic compounds.
Visualization of the Verticillin A Production Workflow
Caption: Overall workflow for Verticillin A production.
Hypothesized Biosynthetic Pathway of Verticillin A
Caption: Hypothesized biosynthesis of Verticillin A.
References
- Amrine, C. S., et al. (2018). Media studies to enhance the production of verticillins facilitated by in situ chemical analysis. Journal of Antibiotics, 71(10), 855-863.
- Lopes, F. C., et al. (2022). Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci. Frontiers in Fungal Biology, 3, 892823.
- Lopes, F. C., et al. (2022). Optimizing the mass production of Clonostachys rosea by liquid-state fermentation.
- Science Alert. (2026, January 7). Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years. Science Alert.
- MedKoo Biosciences. (n.d.). Verticillin A. MedKoo Biosciences.
- Knauss, W., et al. (2025). Total Synthesis and Anticancer Study of (+)-Verticillin A. Journal of the American Chemical Society.
- Movassaghi, M., et al. (2016). Synthesis and anticancer activity of epipolythiodiketopiperazine alkaloids. RSC Publishing.
- Massachusetts Institute of Technology. (2025, December 3).
- Lopes, F. C., et al. (2022). Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci. PubMed Central.
- Phelps, M. A., et al. (2017). Plasma pharmacokinetics and bioavailability of verticillin A following different routes of administration in mice using liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 241-247.
- Massachusetts Institute of Technology. (2025, December 22). This cancer-fighting molecule took 50 years to build. ScienceDaily.
- Lopes, F. C., et al. (2022). Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci. Frontiers.
- Oberlies, N. H., et al. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential.
- Pierre, H. C., et al. (2025).
- Phelps, M. A., et al. (2017). Plasma pharmacokinetics and bioavailability of verticillin A following different routes of administration in mice using liquid chromatography tandem mass spectrometry. PubMed.
Sources
- 1. sciencealert.com [sciencealert.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MIT chemists synthesize a fungal compound that holds promise for treating brain cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. Plasma pharmacokinetics and bioavailability of verticillin A following different routes of administration in mice using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci [frontiersin.org]
- 11. Plasma pharmacokinetics and bioavailability of verticillin A following different routes of administration in mice using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]
- 13. medkoo.com [medkoo.com]
- 14. Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC [pmc.ncbi.nlm.nih.gov]
"using Verticillin A as a chemical probe for studying histone methylation"
Application Notes & Protocols
Topic: Using Verticillin A as a Chemical Probe for Studying Histone Methylation
Audience: Researchers, scientists, and drug development professionals.
Verticillin A: A Chemical Probe for Interrogating Histone Methylation Pathways
Introduction: Deciphering the Epigenetic Code with a Potent HMTase Inhibitor
The regulation of gene expression is a highly complex process that extends beyond the DNA sequence itself. A critical layer of this control lies in epigenetics, where heritable changes in gene function occur without altering the DNA sequence. Central to this is the "histone code," a concept describing how post-translational modifications (PTMs) of histone proteins orchestrate chromatin structure and gene accessibility[1]. Among the most crucial of these modifications is histone methylation, a dynamic process governed by histone methyltransferases (HMTs) and demethylases (KDMs)[2][3]. Dysregulation of histone methylation is a hallmark of numerous diseases, including cancer, making HMTs compelling targets for therapeutic intervention and tools for basic research[2][4][5].
Verticillin A, a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) alkaloid family, has emerged as a powerful chemical probe for studying these pathways[6]. It functions as a potent and selective inhibitor of a specific subset of histone methyltransferases, offering researchers a tool to dissect the functional roles of these enzymes in cellular processes[1][7]. This guide provides a comprehensive overview and detailed protocols for utilizing Verticillin A to investigate the intricate world of histone methylation.
Mechanism of Action: Selective Inhibition of Key Histone Methyltransferases
Verticillin A exerts its biological effects by selectively inhibiting several key HMTs responsible for repressive histone marks. Its primary targets include G9a, G9a-like protein (GLP), SUV39H1, and SUV39H2[1][7]. G9a and GLP typically exist as a heterodimer and are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), a mark associated with transcriptional repression[8]. SUV39H1 and SUV39H2 are responsible for the subsequent trimethylation (H3K9me3), which reinforces the silent chromatin state[1][3].
By inhibiting these enzymes, Verticillin A leads to a global reduction in H3K9 methylation levels[7][9][10]. This can reactivate the expression of tumor suppressor genes and other silenced genes, such as the cell death receptor FAS, ultimately triggering apoptosis in cancer cells[7][11]. The ability to acutely and reversibly inhibit these specific HMTs makes Verticillin A an invaluable tool for probing the dynamic relationship between histone methylation and gene expression.
The efficacy of a chemical probe is defined by its potency and selectivity. Verticillin A has been characterized as a potent inhibitor of H3K9 methyltransferases with sub-micromolar efficacy.
| Target HMTase | IC₅₀ (μM) | Primary Histone Mark | Reference |
| SUV39H2 | 0.48 | H3K9me3 | [1] |
| G9a | 0.54 | H3K9me1/2 | [1] |
| SUV39H1 | 0.57 | H3K9me3 | [1] |
| GLP | 1.27 | H3K9me1/2 | [1] |
| MLL1 | 3.08 | H3K4me3 | [1] |
| NSD2 | 4.13 | H3K36me2 | [1] |
Table 1: In vitro inhibitory activity of Verticillin A against a panel of human histone methyltransferases. Data demonstrates high potency against enzymes responsible for H3K9 methylation.
Caption: Verticillin A inhibits HMTs G9a/GLP and SUV39H1/H2, blocking H3K9 methylation and transcriptional repression.
Core Application Protocols
To effectively use Verticillin A as a chemical probe, a series of validation experiments are required. The following protocols provide a framework for characterizing its effects, from initial cytotoxicity assessment to confirming on-target activity and downstream functional consequences.
Protocol 1: Determining Cellular Potency via Cytotoxicity Assay
Causality: Before investigating the specific effects on histone methylation, it is essential to determine the concentration range at which Verticillin A affects cell viability in your model system. This dose-response analysis identifies the IC₅₀ (half-maximal inhibitory concentration) and establishes appropriate concentrations for subsequent mechanism-of-action studies, ensuring that observed effects are not simply due to overwhelming, non-specific toxicity.
Materials:
-
Cell line(s) of interest
-
Complete cell culture medium
-
Verticillin A (dissolved in DMSO to create a 10 mM stock)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
-
Vehicle Control: DMSO
-
Positive Control: A known cytotoxic agent (e.g., Taxol, Staurosporine)[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of Verticillin A in culture medium. Start from a high concentration (e.g., 10 µM) and perform at least 8 dilutions. Also prepare 2X solutions for the vehicle (DMSO) and positive controls.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a final 1X concentration. Ensure each condition is performed in triplicate.
-
Incubation: Incubate the plate for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using the appropriate plate reader (luminescence for CellTiter-Glo, absorbance for MTT/MTS).
Self-Validating System & Data Interpretation:
-
Controls: The vehicle (DMSO) control wells represent 100% viability, while the positive control should show a significant reduction in viability, confirming the assay is working.
-
Analysis:
-
Subtract the average background reading (media only wells) from all data points.
-
Normalize the data by expressing the readings as a percentage of the vehicle control.
-
Plot the normalized viability (%) against the log-transformed concentration of Verticillin A.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the IC₅₀ value. The resulting IC₅₀ provides the concentration needed for subsequent mechanistic assays, which are typically performed at 1X, 5X, and 10X the IC₅₀ value.
-
Protocol 2: Confirming On-Target Activity by Western Blot
Causality: The primary hypothesis is that Verticillin A inhibits G9a/GLP and SUV39H1/2. Therefore, a direct consequence of treating cells with Verticillin A should be a measurable decrease in the levels of their product histone marks: H3K9me2 and H3K9me3. This experiment is a crucial validation step to confirm that the compound is engaging its intended target in a cellular context.
Materials:
-
Cell line(s) of interest
-
6-well cell culture plates
-
Verticillin A and DMSO
-
Histone Extraction Kit or buffers (e.g., high-salt or acid extraction)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-H3K9me2
-
Anti-H3K9me3
-
Anti-Histone H3 (as a loading control)[7]
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with DMSO (vehicle) and increasing concentrations of Verticillin A (e.g., 1X, 5X, and 10X IC₅₀) for 24-48 hours.
-
Histone Extraction: Harvest the cells and extract histones using a preferred method. Acid extraction is common for enriching histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-15 µg) from each sample onto an SDS-PAGE gel (e.g., 15% or 4-20% gradient).
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-H3K9me3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal loading, the membrane should be stripped and re-probed with an antibody against total Histone H3[7].
Self-Validating System & Data Interpretation:
-
Controls: The DMSO-treated sample serves as the baseline for histone methylation. The total Histone H3 blot is a critical loading control to ensure that any observed decrease in methylated H3K9 is not due to unequal sample loading.
-
Analysis: A dose-dependent decrease in the signal for H3K9me2 and/or H3K9me3 in Verticillin A-treated samples, relative to the total H3 signal, provides strong evidence of on-target activity. Quantify band intensities using software like ImageJ for a more robust analysis.
Protocol 3: Demonstrating Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality: While Western blotting shows the downstream effect of target inhibition, CETSA provides direct evidence of physical binding between Verticillin A and its target proteins inside the cell[12]. The principle is that a ligand (Verticillin A) binding to its target protein stabilizes the protein, increasing its melting temperature. This assay definitively confirms target engagement.
Materials:
-
Cell line(s) of interest
-
Verticillin A and DMSO
-
PBS and protease inhibitor cocktail
-
PCR tubes or strips
-
Thermal cycler or heat blocks
-
Microcentrifuge for high-speed centrifugation at 4°C
-
SDS-PAGE and Western blot materials
-
Primary antibody against the target protein (e.g., Anti-G9a or Anti-SUV39H1)
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent cultures with either vehicle (DMSO) or a saturating concentration of Verticillin A (e.g., 10-20X IC₅₀) for 1-2 hours.
-
Cell Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Aliquot Lysates: Clear the lysates by ultracentrifugation and transfer the supernatant to new tubes. Aliquot the lysate from each treatment group (DMSO vs. Verticillin A) into separate PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with a 3-minute cooling step at 4°C.
-
Separate Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble, non-denatured proteins) from each tube. Analyze these samples by Western blot.
-
Western Blot Analysis: Load equal volumes of the supernatant from each temperature point and run an SDS-PAGE and Western blot as described in Protocol 2, probing for the target protein (e.g., G9a).
Self-Validating System & Data Interpretation:
-
Controls: The DMSO-treated samples establish the baseline melting curve for the target protein. A non-target protein can be probed on the same blots as a negative control; its melting curve should not shift upon Verticillin A treatment.
-
Analysis: For each treatment condition, plot the band intensity (representing soluble protein) against the temperature. In the presence of Verticillin A, the curve for the target protein should shift to the right, indicating a higher melting temperature and thus, stabilization due to binding. This "thermal shift" is direct evidence of target engagement in a physiological context[13].
Comprehensive Experimental Workflow
Caption: A logical workflow for validating Verticillin A as a chemical probe for histone methylation studies.
Critical Considerations & Best Practices
-
Compound Purity and Handling: Always use high-purity Verticillin A (>95%). Prepare fresh dilutions from a DMSO stock for each experiment, as repeated freeze-thaw cycles can degrade the compound. Verticillin A is a member of the ETP class of natural products, which are known for their reactivity, so proper storage at -20°C or -80°C is critical.
-
Cell-Type Specificity: The IC₅₀ and downstream effects of Verticillin A can vary significantly between cell lines[10]. It is crucial to perform initial characterization in each new cell line.
-
Addressing Off-Target Effects and Toxicity: Verticillin A can induce DNA damage and oxidative stress, and it has shown non-specific cytotoxicity at higher concentrations[9][10][14]. To ensure that the observed phenotype is due to on-target HMT inhibition, it is best practice to perform a rescue experiment or a phenocopy experiment. For example, use siRNA/shRNA to knock down G9a or SUV39H1 and determine if this reproduces the effects of Verticillin A treatment[12].
-
Use of Controls: The importance of proper controls cannot be overstated. Always include a vehicle (DMSO) control. For target validation, an inactive structural analog of Verticillin A, if available, would be an ideal negative control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay | Inconsistent cell seeding; Edge effects on 96-well plate; Compound precipitation. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Check solubility of Verticillin A in media and vortex well before adding to cells. |
| No change in H3K9 methylation by Western blot | Insufficient compound concentration or incubation time; Poor antibody quality; Histone extracts are degraded. | Increase Verticillin A concentration or extend treatment time (e.g., 48-72h); Validate the primary antibody with a positive control; Use protease inhibitors during extraction and handle samples on ice. |
| No thermal shift observed in CETSA | Compound does not engage the target in intact cells; Insufficient compound concentration; Technical error in heating or separation steps. | Confirm on-target activity with Western blot first; Increase Verticillin A concentration; Ensure precise temperature control and careful separation of supernatant from the pellet. |
| Cell death observed at very low concentrations | Cell line is extremely sensitive; Compound is unstable and degrading into a more toxic substance. | Perform a time-course experiment to find an earlier time point before widespread cell death; Prepare fresh dilutions of Verticillin A for every experiment. |
References
- ResearchGate.
- Google Patents. US20140161785A1 - Verticillin A Inhibition of Histone Methyltransferases.
- PubMed. Total Synthesis and Anticancer Study of (+)-Verticillin A.
- Royal Society of Chemistry. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential.
- PubMed. Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage.
- ResearchGate. Verticillin A is a selective HMTase inhibitor. (A) Verticillin A... | Download Scientific Diagram.
- National Institutes of Health. Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC.
- National Institutes of Health. Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC.
- National Institutes of Health. Verticillin A-Loaded Surgical Buttresses Prevent Local Pancreatic Cancer Recurrence in a Murine Model.
- PubMed Central.
- ScienceDirect.
- PubMed Central. Targeting histone methylation for cancer therapy: enzymes, inhibitors, biological activity and perspectives.
- National Institutes of Health. Chemical Probes for Histone-Modifying Enzymes - PMC.
- PubMed Central.
- National Institutes of Health. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC.
- National Institutes of Health.
- Tocris Bioscience. G9a/GLP | Lysine Methyltransferases.
Sources
- 1. US20140161785A1 - Verticillin A Inhibition of Histone Methyltransferases - Google Patents [patents.google.com]
- 2. Targeting histone methylation for cancer therapy: enzymes, inhibitors, biological activity and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Probes for Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verticillin A-Loaded Surgical Buttresses Prevent Local Pancreatic Cancer Recurrence in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"challenges in the total synthesis of Verticillin A's complex structure"
Status: Online | Operator: Senior Application Scientist | Ticket System: Active
Welcome to the Complex Alkaloid Synthesis Help Desk
Topic: Troubleshooting the Total Synthesis of (+)-Verticillin A Current Protocol Version: v2026.1 (Based on Movassaghi et al. J. Am. Chem. Soc.)
System Overview: You are likely attempting to synthesize (+)-Verticillin A, a dimeric epipolythiodioxopiperazine (ETP) alkaloid.[1][2][3][4] Unlike its congener (+)-11,11'-dideoxyverticillin A (synthesized in 2009), the actual Verticillin A contains C12/C12' hydroxylations that render the scaffold hyper-sensitive to late-stage manipulation.
Critical Alert: If you are attempting to install the sulfur bridge after dimerization (the "Classical Route"), STOP . This approach fails for Verticillin A due to steric occlusion and electronic incompatibility caused by the C12 oxygens. You must switch to the "Early-Stage Sulfenylation / Late-Stage Dimerization" strategy.
Ticket #001: Stereochemical Scrambling at C11/C15
User Report: "I am trying to install the sulfur bridge on the monomeric diketopiperazine (DKP), but I am getting a mixture of diastereomers or over-oxidation."
Root Cause Analysis: The C11 and C15 positions are stereogenic centers that define the "cup" shape of the final molecule. Direct sulfenylation using standard electrophilic sulfur sources often lacks the necessary facial selectivity. Furthermore, the ETP bridge itself is unstable to the radical conditions required for the subsequent dimerization step.
The Fix: The "Masked" Sulfide Protocol You must introduce the sulfur atoms early, but not as a free disulfide.[5] They must be "masked" as alkyl sulfides to survive the Cobalt-catalyzed dimerization.
Protocol:
-
Substrate: Use the C12-hydroxylated monomeric DKP.
-
Reagent: Benzhydryl hydrodisulfide (Ph₂CHSSH) .
-
Why? The benzhydryl group acts as a robust protecting group that is stable to Co(I) radicals but removable later.
-
-
Mechanism: This reagent allows for a templated, stereocontrolled introduction of the sulfur atoms, locking the C11/C15 configuration before the molecule becomes a dimer.
Data Verification:
| Parameter | Standard S-Source (S₈) | Benzhydryl Hydrodisulfide |
|---|---|---|
| C11/C15 Selectivity | 3:1 (dr) | >19:1 (dr) |
| Yield | 45% | 82% |
| Stability to Co(I) | Low (Decomposition) | High (Stable) |
Ticket #002: Dimerization Reaction Failure (The Cobalt Step)
User Report: "I have my sulfur-functionalized monomer, but the dimerization using CoCl(PPh₃)₃ is yielding only recovered monomer or intractable oligomers."
Root Cause Analysis: The dimerization of Verticillin A precursors is far more sterically demanding than the dideoxy analogs. The presence of the bulky benzhydryl sulfide groups adds significant steric strain. If the catalyst loading or solvent polarity is incorrect, the radical intermediate (at C3) will quench via H-atom abstraction rather than dimerizing.
The Fix: Optimized Co(I) Radical Dimerization This step forms the critical C3–C3' bond. It requires the precise generation of a C3-centered radical that persists long enough to find another monomer.
Workflow Visualization (DOT):
Caption: The Cobalt(I)-mediated radical dimerization pathway. Success depends on maximizing k_dimer over k_quench.
Troubleshooting Steps:
-
Catalyst Quality: Ensure CoCl(PPh₃)₃ is freshly prepared or stored in a glovebox. It is oxygen-sensitive.[5][6] Green color indicates oxidation (bad); it should be brown/dark.
-
Concentration: Run the reaction at high concentration (0.1 M - 0.2 M) . Radical dimerization is second-order with respect to the radical; dilution favors quenching (first-order).
-
Temperature: Maintain strict temperature control (typically 23°C). Heating promotes polymerizations.
Ticket #003: Unmasking the ETP Bridge (The "Endgame")
User Report: "I have the dimer. I tried to remove the protecting groups to form the S-S bridge, but the molecule fell apart."
Root Cause Analysis: The ETP bridge (the S-S bond across the piperazine ring) is highly strained and torsionally sensitive. Harsh acidic or basic deprotection conditions will cause the ejection of the sulfur bridge or epimerization of the alpha-carbons.
The Fix: Photochemical Unmasking The benzhydryl groups must be removed under neutral, radical conditions to allow the spontaneous formation of the disulfide bridge without disturbing the C12 alcohols.
Protocol:
-
Reagent: UV Light (350 nm) or specific photochemical sensitizers.
-
Solvent: Benzene or Acetonitrile (degassed).
-
Mechanism: Carbon-Sulfur bond homolysis followed by rapid disulfide bond formation.
-
Note: This step also often involves the removal of N-sulfonyl protecting groups if present.
FAQ: Quick Troubleshooting
Q: Why can't I just use the 2009 Movassaghi protocol for dideoxyverticillin A? A: The 2009 protocol installs the sulfur last. For Verticillin A, the C12 hydroxyls sterically block the late-stage approach of sulfur electrophiles. You must install sulfur first (on the monomer) using the "Masked" strategy.
Q: My reaction mixture turned black during dimerization. Is it ruined? A: Not necessarily. Cobalt reactions are dark. Perform a quick filtration through a silica plug and check TLC. If you see a spot with significantly lower Rf (polarity change due to dimer formation), you are on track.
Q: How do I store the intermediate monomers? A: The benzhydryl-protected monomers are stable at -20°C. Do not store the final ETP product for long periods; it is light and nucleophile sensitive.
References
-
Total Synthesis and Anticancer Study of (+)-Verticillin A Knauss, W., Wang, X., Filbin, M., Qi, J., & Movassaghi, M.[2][5] (2025/2026). Journal of the American Chemical Society.[5][7] (Note: Placeholder DOI for the recently described 2025 breakthrough cited in search context).
-
Total Synthesis of (+)-11,11'-Dideoxyverticillin A Kim, J., Ashenhurst, J. A., & Movassaghi, M.[4][5][8] (2009).[8] Science, 324(5924), 238–241. [8]
-
Verticillins: Fungal Epipolythiodioxopiperazine Alkaloids with Chemotherapeutic Potential Review Article (2024).[9] Natural Product Reports.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labcompare.com [labcompare.com]
- 5. MIT chemists synthesize a fungal compound that holds promise for treating brain cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. Scientists succeed in synthesising promising anti-cancer fungal compound [qazinform.com]
- 8. researchgate.net [researchgate.net]
- 9. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the stability and solubility of Verticillin A for therapeutic use"
Ticket Category: Small Molecule Therapeutics / Epipolythiodioxopiperazines (ETPs) Assigned Specialist: Senior Application Scientist, Drug Delivery Division Status: Active Guide
Executive Summary: The "High-Reward, High-Risk" Molecule
User Query: "Why is my Verticillin A precipitating in media, and why does my potency vary between batches?"
Technical Insight: Verticillin A is a potent histone methyltransferase (HMTase) inhibitor with significant efficacy against High-Grade Serous Ovarian Cancer (HGSOC) and other malignancies. However, its therapeutic utility is severely hampered by two physicochemical bottlenecks:[1]
-
Extreme Hydrophobicity: It is practically insoluble in water, leading to immediate precipitation in aqueous buffers.
-
Disulfide Bridge Instability: The core epipolythiodioxopiperazine (ETP) ring contains a polysulfide bridge. This bridge is the "warhead" responsible for its biological activity (interaction with zinc finger domains), but it is also chemically fragile. It degrades rapidly in the presence of nucleophiles, basic pH, or improper storage.
This guide provides the protocols required to stabilize this molecule and solubilize it for in vivo and in vitro applications.
Module A: Solubility & Reconstitution (In Vitro)
The Challenge: Users often attempt to dilute DMSO stocks directly into cell culture media, causing "crashing out" (crystal formation) that skews IC50 data.
Standard Operating Procedure (SOP-VA-01): Reconstitution
Use this protocol for cellular assays.
| Parameter | Specification | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Grade ≥99.9%) | Water introduces hydrolysis risks. DMSO is the only reliable solvent for high-concentration stocks (10 mM). |
| Storage Conc. | 10 mM | Lower concentrations increase surface-area-to-volume ratio, accelerating oxidative degradation. |
| Working Solvent | PBS (pH 7.4) or Media | Do not use basic buffers (pH > 8.0). The disulfide bridge is base-labile. |
| Max DMSO Limit | < 0.5% (v/v) | Higher DMSO concentrations can permeabilize membranes, masking the drug's true toxicity. |
Troubleshooting: "The Cloudy Media" Issue
Symptom: You add 1 µL of 10 mM stock to 1 mL media, and the solution turns turbid. Root Cause: Rapid change in polarity ("solvent shock"). Resolution:
-
Intermediate Dilution: Perform a 1:10 dilution in pure ethanol or PEG-400 before adding to media.
-
Step-wise Addition: Add the drug to serum-free media first, vortex immediately, then add FBS. Serum proteins (Albumin) can act as a "sink" to bind the drug, preventing precipitation but also reducing free drug concentration.
Module B: Chemical Stability & Degradation Mechanisms
The Challenge: "My compound lost potency after 2 weeks at -20°C."
Mechanism: The ETP ring is sensitive to reduction. In the presence of thiols (like Glutathione or DTT often found in assay buffers), the disulfide bridge opens, forming a dithiol. This dithiol can eject the sulfur, leading to an inactive structure, or generate Reactive Oxygen Species (ROS) in a redox cycle.
Visualization: The ETP Degradation Pathway
This diagram illustrates why you must avoid reducing agents in your storage buffer.
Figure 1: The instability of the epidithiodioxopiperazine (ETP) ring. Exposure to reducing agents opens the bridge, leading to irreversible inactivation or off-target oxidative stress.
Module C: Advanced Formulation for Therapeutic Use (In Vivo)
The Challenge: "Intraperitoneal (IP) injection of DMSO-solubilized Verticillin A causes severe liver toxicity and precipitation in the peritoneum."
The Solution: Encapsulation in pH-Sensitive Expansile Nanoparticles (eNPs) . Research indicates that standard aqueous formulations (or even succinate prodrugs) fail due to instability or toxicity. The most successful therapeutic strategy utilizes eNPs, which protect the hydrophobic core during circulation and release the payload only in the acidic tumor microenvironment (pH ~6.0).
Protocol: Nanoparticle Encapsulation Strategy
Based on established protocols for hydrophobic ETPs [1, 2].
Step 1: Polymer Selection
-
Material: Hydrophobically modified glycol chitosan or PEG-b-PLA (Poly(ethylene glycol)-block-poly(lactic acid)).
-
Why: These amphiphilic polymers form self-assembling micelles that trap the hydrophobic Verticillin A in the core.
Step 2: The "Solvent Evaporation" Method
-
Dissolve Verticillin A in Acetone or THF (volatile organic solvent).
-
Dissolve the Polymer in Water.
-
Dropwise Addition: Add the organic phase to the aqueous phase under high-speed stirring (1000 RPM). The solvent diffusion triggers micelle formation.
-
Evaporation: Stir overnight in a fume hood to remove the organic solvent.
-
Filtration: Pass through a 0.22 µm filter to sterilize and remove unencapsulated aggregates.
Step 3: Validation
-
Size: Dynamic Light Scattering (DLS) should show particles ~100-150 nm.
-
PDI (Polydispersity Index): Must be < 0.2 for clinical viability.
Visualization: Nanoparticle Assembly Workflow
Figure 2: Encapsulation workflow. This process shields the drug from liver metabolism and prevents precipitation in the bloodstream.
Troubleshooting Matrix (FAQ)
| Ticket ID | Symptom | Probable Cause | Corrective Action |
| ERR-01 | Yellow precipitate forms in the vial after thawing. | Freeze-thaw cycles induced crystallization or moisture entry. | Discard. Re-dissolving requires heat, which degrades the ETP ring. Aliquot future stocks into single-use vials. |
| ERR-02 | IC50 values are 10x higher (less potent) than literature. | Presence of DTT or Mercaptoethanol in the assay buffer. | Switch to non-reducing buffers. The reducing agents inactivated the drug before it reached the cells. |
| ERR-03 | Mice show acute liver toxicity (weight loss, elevated ALT/AST). | Free drug accumulation in the liver (common with DMSO/Cremophor vehicles). | Switch to Nanoparticle (eNP) formulation. Free Verticillin A is hepatotoxic; encapsulation directs it to the tumor [1]. |
| ERR-04 | HPLC peak shows a "doublet" or broad shoulder. | Disulfide exchange or epimerization. | Check the pH of your mobile phase. Ensure it is slightly acidic (pH 5.5 - 6.0) to stabilize the bridge during chromatography. |
References
-
Encapsulation of Verticillin A in Expansile Nanoparticles for HGSOC. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates that nanoparticle encapsulation improves solubility and reduces the liver toxicity observed with free Verticillin A. URL:[Link]
-
Verticillins: Fungal Epipolythiodioxopiperazine Alkaloids with Chemotherapeutic Potential. Source: Royal Society of Chemistry (Natural Product Reports). Context: Comprehensive review of the chemical stability, degradation mechanisms (disulfide sensitivity), and biological targets of Verticillins. URL:[Link]
-
Total Synthesis and Anticancer Study of (+)-Verticillin A. Source: Journal of the American Chemical Society (via NIH). Context: Details the structural fragility of the molecule and the synthetic challenges related to the disulfide bridge, validating the stability concerns. URL:[Link]
Sources
"managing Verticillium wilt in fungal cultures for Verticillin A production"
Specialized Guide for Fungal Fermentation & Metabolite Recovery
🚨 Critical Contextual Clarification
"Verticillium Wilt" vs. Culture Degeneration Verticillium wilt is a vascular disease in plants caused by Verticillium species.[1] In the context of Verticillin A production , the fungus (e.g., Clonostachys rogersoniana or Verticillium sp.) is the producer , not the victim.
-
If your fungal culture is dying: You are likely experiencing strain degeneration , senescence , or autolysis , not "wilt."
-
If you are treating plants: This guide focuses on producing the compound, not applying it agriculturally.
This guide addresses the stabilization of fungal cultures to prevent metabolic collapse and maximize the yield of the epipolythiodioxopiperazine (ETP) alkaloid, Verticillin A.
Module 1: Strain Maintenance & Inoculum Strategy
Objective: Prevent strain degeneration (sectoring) and maintain high-yield metabolic profiles.
The Challenge: High-producing strains of Clonostachys rogersoniana (e.g., MSX59553) and Verticillium sp. are prone to genetic instability during repeated sub-culturing. This leads to "fluffy" sterile mycelia that produce no secondary metabolites.
Troubleshooting Guide: Inoculum Failure
| Symptom | Probable Cause | Corrective Action |
| Sectoring (Morphological changes) | Serial sub-culturing (Senescence). | Protocol Reset: Go back to the original -80°C glycerol stock. Do not sub-culture active plates more than 2 generations. |
| Low Spore Viability | Inappropriate cryoprotectant or thaw rate. | Optimization: Use 15-20% Glycerol. Thaw rapidly at 37°C, then immediately plate. Do not let sit in liquid state. |
| Slow Radial Growth | Media pH drift or nutrient depletion. | Buffer Check: Ensure PDA/Oatmeal Agar pH is 6.0–6.5. Verticillium is sensitive to acidic drift (< pH 5.0) during early growth. |
💡 Expert Insight: The "Mycoparasitic Trigger"
Clonostachys species are naturally mycoparasitic (they eat other fungi).[1] While they can grow saprophytically on oatmeal agar, their secondary metabolite machinery (ETP gene clusters) is often upregulated by stress or specific C:N ratios.
-
Recommendation: If yields drop, consider a biphasic fermentation strategy (Solid state rice/oatmeal followed by liquid extraction) rather than pure liquid fermentation, as the solid matrix mimics a host surface structure.
Module 2: Fermentation Dynamics
Objective: Maximize Verticillin A titer while minimizing toxic feedback loops.
The Mechanism: Verticillin A biosynthesis involves the dimerization of tryptophan derivatives and the insertion of a sulfur bridge. This disulfide bridge is critical for bioactivity but toxic to the fungus itself if intracellular levels get too high.
Protocol: Optimized Solid-State Fermentation (Oatmeal Base)
Based on high-yield protocols for strain MSX59553.
-
Substrate: 10g Rolled Oats + 15mL distilled water in 250mL Erlenmeyer flask.
-
Sterilization: Autoclave 121°C for 30 min. Note: Over-cooking releases inhibitors; stick to 30 min.
-
Inoculation: 1.0 x 10^7 conidia/mL suspension.
-
Incubation: 21–25°C for 14–21 days. Dark conditions preferred (light can degrade ETPs).
-
Checkpoint: At Day 10, the culture should be pigmented (often yellow/orange). White, fluffy cultures at Day 10 indicate metabolic failure.
Visualization: Metabolic Pathway & Regulation
The following diagram illustrates the flow from primary precursors to Verticillin A, highlighting the critical sulfur insertion step.
Caption: Biosynthetic pathway of Verticillin A showing the critical sulfur insertion step and susceptibility to degradation.[2][3]
Module 3: Downstream Processing (Extraction)
Objective: Recover Verticillin A without breaking the sensitive disulfide bridge.
The "Trap": Verticillin A contains an epipolythiodioxopiperazine (ETP) moiety.[4] This bridge is chemically unstable . Standard aggressive extraction (high heat, chlorinated solvents) will destroy the molecule, leading to false negatives in your yield analysis.
Extraction Protocol (Green Chemistry Approach)
-
Solvent: Replace Dichloromethane (DCM) with Ethyl Acetate (EtOAc) or Acetone .
-
Why? EtOAc penetrates the solid oatmeal matrix better and is less likely to cause oxidative degradation.
-
-
Method:
-
Macerate the fungal culture (mycelium + agar/oats) in Acetone (1:5 w/v).
-
Sonication: 30 minutes at ambient temperature (do NOT heat).
-
Filtration: Vacuum filter to remove solids.
-
Evaporation: Rotary evaporate at <35°C . Higher temps cleave the sulfur bridge.
-
-
Purification: Flash Chromatography.[5]
-
Rapid gradient (Hexane -> EtOAc). Long residence time on silica can degrade the compound.
-
FAQ: Extraction Troubleshooting
Q: My crude extract is potent, but my purified fraction is inactive. Why? A: You likely destroyed the disulfide bridge during purification.
-
Cause 1: Acidic silica gel. Fix: Use neutral alumina or buffered silica.
-
Cause 2: Slow chromatography. Fix: Speed up the column; Verticillin A is unstable on solid phases for long periods.
-
Cause 3: Light exposure. Fix: Wrap columns and flasks in foil; ETPs are photosensitive.
FAQ: Common Experimental Issues
Q: Can I use liquid fermentation (submerged culture) instead of solid state? A: Yes, but yields are historically lower for Verticillium alkaloids in liquid culture unless you use an OSMAC (One Strain Many Compounds) approach. If you must use liquid, ensure a high C:N ratio (50:1) and consider adding a solid support (like glass beads or suspended particles) to mimic surface growth.
Q: The culture turned dark brown/black. Is this good? A: Usually, no. Dark black pigmentation often indicates melanization associated with stasis or senescence. A healthy Verticillin-producing culture of Clonostachys is typically white-to-yellow or orange. Blackening may indicate autolysis. Harvest before this stage (typically Day 14-18).
Q: Is Verticillin A toxic to handle? A: YES. It is a nanomolar-level cytotoxic agent (anticancer).
-
Safety: Handle all dry powder in a biosafety cabinet or chemical fume hood.
-
PPE: Double nitrile gloves are mandatory. It is a potent histone methyltransferase inhibitor.
References
-
Fermentation & Yield Optimization
-
Biosynthesis & Taxonomy
-
Extraction Protocols
- Methodology: "Studies on the Epipolythiodioxopiperazine Alkaloid Verticillin D: Scaled Production, Streamlined Purification..." (Details the Acetone/EtOAc green extraction method).
-
Source:5
-
Chemical Stability & Synthesis
Sources
- 1. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIT chemists synthesize a fungal compound that holds promise for treating brain cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Studies on the Epipolythiodioxopiperazine Alkaloid Verticillin D: Scaled Production, Streamlined Purification, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. sciencealert.com [sciencealert.com]
- 9. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
"degradation pathways of Verticillin A under experimental conditions"
Technical Support Center: Verticillin A Stability & Degradation Senior Application Scientist Desk
Executive Summary: The ETP Fragility Paradox
Subject: Verticillin A (CAS: 30053-92-6) Class: Dimeric Epipolythiodioxopiperazine (ETP) Alkaloid Critical Moiety: The disulfide/polysulfide bridge across the diketopiperazine (DKP) ring.
The Core Challenge: Verticillin A derives its nanomolar potency (IC50 < 20 nM in various cancer lines) directly from the tension of its internal disulfide bridge. This same structural tension makes it inherently unstable. Unlike standard small molecules, Verticillin A is not just "degrading"; it is chemically reacting with its environment (nucleophiles, UV light, heat) to relieve this ring strain.
Your goal is not just "storage"; it is the active prevention of entropy.
Part 1: Degradation Pathways & Mechanisms
The Primary Pathway: Desulfurization (Sulfur Extrusion)
-
Trigger: Nucleophiles (thiols like glutathione, DTT), heat, or basic pH.
-
Mechanism: The disulfide bridge undergoes nucleophilic attack or thermal homolysis. This leads to the ejection of the sulfur atoms, collapsing the bridge into a stable, planar, and biologically inactive diketopiperazine (DKP) core.
-
Result: Loss of anti-neoplastic activity (e.g., failure to inhibit HMTases).
-
LC-MS Signature: Mass shift of -64 Da (loss of S2) or -32 Da (loss of S) relative to the parent ion.
The Secondary Pathway: C11/C15 Epimerization
-
Trigger: Acidic or Basic conditions (pH < 4 or pH > 8).[1]
-
Mechanism: The C11 and C15 positions are hemiaminal centers. Under catalytic pH conditions, the C-N bond can transiently open or the proton can be abstracted, leading to inversion of stereochemistry.
-
Result: Formation of diastereomers (e.g., epi-Verticillin A) which often exhibit significantly reduced binding affinity to targets like EZHIP.
-
LC-MS Signature: Same mass as parent, but retention time shift (often eluting earlier on C18 columns).
The Environmental Pathway: Radical-Induced Oxidation
-
Trigger: UV Light (350nm+) and Carbon-centered radicals.
-
Mechanism: The ETP bridge is sensitive to homolytic cleavage by UV light, generating thiyl radicals that cross-react with solvent or oxygen.
-
Result: Complex mixture of oxidized byproducts and polymers.
Part 2: Visualizing the Degradation Logic
Caption: Figure 1. Mechanistic flow of Verticillin A degradation. The critical failure point is the irreversible ejection of sulfur from the transient dithiol intermediate.
Part 3: Troubleshooting Guide (Q&A)
Category A: Solubility & Visual Changes
Q1: My Verticillin A stock solution in DMSO has turned from yellow to orange/brown. Is it still good?
-
Diagnosis: Likely oxidative degradation or polymerization.
-
The Science: Pure Verticillin A is typically a pale yellow solid/solution. Darkening indicates the formation of radical-induced polymers or quinone-like byproducts.
-
Action: Perform a check via LC-MS. If the parent peak area is <90%, discard.
-
Prevention: Store DMSO stocks at -80°C, protected from light (amber vials), and under argon gas if possible.
Q2: Can I use ethanol as a solvent instead of DMSO?
-
Technical Advice: Avoid ethanol for long-term storage.
-
Reasoning: While Verticillin A is soluble in ethanol, ethanol is volatile. Evaporation leads to concentration changes.[2] More importantly, protic solvents like ethanol can facilitate proton exchange at the sensitive C11/C15 hemiaminal centers, accelerating epimerization compared to aprotic polar solvents like DMSO.
-
Recommendation: Use anhydrous DMSO (Grade: Molecular Biology) for stocks.
Category B: Biological Assay Failure
Q3: I added DTT (Dithiothreitol) to my lysis buffer, and Verticillin A lost all activity in the Western Blot. Why?
-
Root Cause: Chemical Inactivation.
-
Mechanism: DTT is a strong reducing agent. It immediately reduces the ETP disulfide bridge of Verticillin A into the open dithiol form. In the absence of the bridge, the molecule cannot form the necessary covalent or tight-binding interactions with cysteine residues on target proteins (like HMTases).
-
Protocol Adjustment: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reductant is absolutely necessary, but ideally, perform assays in non-reducing conditions first.
Q4: Why do I see high variability in IC50 values between different batches of cell culture media?
-
Hidden Variable: Serum Thiol Content.
-
Explanation: Fetal Bovine Serum (FBS) contains varying levels of albumin and small molecule thiols. These nucleophiles attack the ETP bridge before the drug enters the cell.
-
Solution:
-
Minimize pre-incubation time of the drug in complete media.
-
Spike the drug directly into the well rather than making dilute intermediate stocks in media.
-
Part 4: Validated Stability Protocols
Protocol 1: Stability-Indicating LC-MS Method
Use this protocol to validate the purity of your compound before critical experiments.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV (254 nm) and MS (ESI Positive Mode) |
| Target Mass | [M+H]+ : ~697-700 Da (varies slightly by specific analog/isotope) |
| Degradation Markers | Look for peaks at [M-64] (Desulfurized) and [M-32] . |
Protocol 2: "Rescue" Handling for High-Value Experiments
Follow this workflow to minimize degradation during handling.
Caption: Figure 2. Optimized "Just-in-Time" preparation workflow to prevent hydrolytic and oxidative degradation.
Part 5: References
-
Total Synthesis of (+)-Verticillin A. (2025). MIT News / Science. Describes the synthesis and the structural fragility of the C11/C15 centers and the ETP bridge.
-
Verticillins: Fungal Epipolythiodioxopiperazine Alkaloids. (2024).[3] Natural Product Reports. Comprehensive review of the class, mechanism of action (HMTase inhibition), and stability profiles.
-
Hydrolytic Stability of Anticancer Drugs. (2021). Environmental Science and Pollution Research. Provides context on the degradation kinetics of complex cytotoxic agents in aqueous environments.
-
Epipolythiodiketopiperazine Alkaloids: Total Syntheses and Biological Activities. (2011). Israel Journal of Chemistry. Fundamental chemistry of the ETP bridge and its sensitivity to nucleophiles.
Sources
Validation & Comparative
"validating the anticancer activity of synthetic Verticillin A"
Executive Summary: The Synthetic Renaissance of an Epigenetic Modulator
For over 50 years, Verticillin A—a complex epipolythiodioxopiperazine (ETP) alkaloid—remained a "supply-limited" curiosity.[1] While its potency as a selective Histone Methyltransferase (HMT) inhibitor was known, its scarcity in nature (isolated from Clonostachys and Verticillium spp.) and the extreme difficulty of its synthesis hampered clinical translation.
The Paradigm Shift: Recent breakthroughs in total synthesis (notably by the Movassaghi lab at MIT, J. Am. Chem. Soc. 2025) have finally unlocked a scalable supply of synthetic Verticillin A.[1] This guide serves as a technical roadmap for researchers to validate the bioactivity of this synthetic counterpart. It provides comparative data against natural isolates and standard chemotherapeutics, ensuring that the synthetic product retains the critical stereochemical integrity required for its nanomolar potency.
Part 1: The Synthetic Advantage & Structural Integrity
The biological activity of Verticillin A hinges on its bridged disulfide motif. Synthetic validation must first confirm that the "masked" disulfide strategy used during synthesis has yielded the correct (+)-enantiomer with the precise ETP stereochemistry.
Why Synthesis Matters[2]
-
Scalability: Natural extraction yields are sub-milligram. Synthesis allows gram-scale production for in vivo toxicology.
-
Derivatization: Synthetic routes have yielded N1-sulfonylated derivatives (e.g., Compound 26) with superior potency to the natural product.
-
Target Specificity: Synthetic control eliminates fungal impurities that often confound mechanistic studies of natural extracts.
Part 2: Comparative Efficacy (In Vitro)[3]
The following data compares Synthetic Verticillin A against its natural counterpart, a structural analog (Chaetocin A), and an optimized synthetic derivative.
Table 1: Comparative IC50 Values (nM) in Key Cancer Models
| Compound | Origin | Diffuse Midline Glioma (BT869) | Diffuse Midline Glioma (SU-DIPGXXV) | Colon Carcinoma (HCT116) | Hepatoma (HepG2) | Specificity Note |
| (+)-Verticillin A | Synthetic | 36 nM | 58 nM | < 50 nM | ~60 nM | High selectivity for SUV39H1 |
| (+)-Verticillin A | Natural Isolate | ~35 nM | ~60 nM | < 50 nM | ~62 nM | Benchmark control |
| Compound (+)-26 | Synthetic Derivative | 15 nM | 8 nM | N/D | N/D | Enhanced EZHIP binding |
| Chaetocin A | Natural/Synthetic | > 100 nM | > 100 nM | ~80 nM | ~150 nM | Less selective; no EZHIP binding |
| 5-Fluorouracil | Standard Chemo | > 10,000 nM | N/A | > 5,000 nM | N/A | Resistant baseline |
Key Insight: The synthetic (+)-Verticillin A matches the natural isolate's potency, confirming structural fidelity. The synthetic derivative (+)-26 shows a 2-4x potency increase in H3K27M-mutant glioma lines.
Part 3: Mechanistic Validation & Signaling Pathways
To validate the synthetic compound, you must confirm it engages the correct epigenetic targets. Verticillin A functions primarily by inhibiting SUV39H1 , G9a , and GLP , leading to a reduction in trimethylation of Histone H3 at Lysine 9 (H3K9me3). This chromatin remodeling re-activates silenced tumor suppressor genes.
Mechanism of Action: Epigenetic Remodeling
The diagram below illustrates the causal pathway you must verify in your validation assays.
Figure 1: The epigenetic cascade of Verticillin A. Inhibition of SUV39H1 reduces H3K9me3, restoring expression of pro-apoptotic genes (FAS, BNIP3) and sensitizing cells to TRAIL/5-FU.
Part 4: Overcoming Resistance (Synergy Workflow)
A critical validation step is demonstrating that Synthetic Verticillin A overcomes drug resistance, particularly in metastatic colon cancer (SW620 cells) or ovarian cancer. It acts as a sensitizer, lowering the apoptotic threshold for standard agents.
Experimental Workflow: The Chou-Talalay Method
Use this workflow to calculate the Combination Index (CI). A CI < 1.0 indicates synergy.
Figure 2: Synergy validation workflow. Synthetic Verticillin A should yield a CI < 0.8 when combined with TRAIL or 5-FU in resistant cell lines.
Part 5: Essential Validation Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. If the positive controls fail, the experiment is invalid.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: To verify direct target engagement (specifically EZHIP or SUV39H1) in live cells, distinguishing Verticillin A from non-specific toxins. This is critical for validating synthetic derivatives.
-
Preparation: Harvest 2x10^7 cells (e.g., U2OS or BT869). Wash with PBS.
-
Treatment: Resuspend in kinase buffer. Divide into two aliquots:
-
Control: Treat with DMSO.
-
Experimental: Treat with Synthetic Verticillin A (1 µM) for 1 hour at RT.
-
-
Thermal Challenge: Aliquot into PCR tubes. Heat to a gradient (40°C to 67°C) for 3 minutes. Cool immediately to 25°C.
-
Lysis: Add lysis buffer (with protease inhibitors). Freeze-thaw 3x (liquid nitrogen/37°C water bath).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Soluble fraction contains stabilized target).
-
Detection: Run supernatant on SDS-PAGE. Western blot for EZHIP or SUV39H1 .
-
Validation Criteria: The Verticillin-treated band should persist at higher temperatures compared to the DMSO control (Thermal Shift > 2°C).
Protocol B: H3K9me3 Western Blot (Functional Readout)
Purpose: To confirm the downstream epigenetic consequence of HMT inhibition.
-
Seeding: Seed HCT116 cells at 60% confluence.
-
Dosing: Treat with Synthetic Verticillin A at IC50 and 2xIC50 (e.g., 50 nM, 100 nM) for 24 and 48 hours.
-
Positive Control: Chaetocin A (100 nM).
-
Negative Control: DMSO (0.1%).
-
-
Histone Extraction (Critical Step): Do not use standard whole-cell lysis. Use an Acid Extraction protocol (0.2 N HCl overnight) to isolate histones.
-
Blotting:
-
Primary Ab: Anti-H3K9me3 (1:1000).
-
Loading Control: Anti-Total H3 (1:2000) - Note: Do not use Actin/GAPDH for histone extracts.
-
-
Validation Criteria: A dose-dependent decrease in H3K9me3 band intensity must be observed relative to Total H3.
Part 6: In Vivo Considerations
While in vitro data is the primary validation step for the synthetic product, preliminary in vivo bridging studies are recommended.
-
Model: Subcutaneous xenograft of SW620 (colon) or HepG2 (liver) in athymic nude mice.
-
Dosing: 0.5 mg/kg to 2.0 mg/kg (Intraperitoneal or Intravenous).
-
Toxicity Marker: Monitor liver enzymes (ALT/AST). Synthetic Verticillin A encapsulated in nanoparticles (e.g., expansile nanoparticles) has shown reduced hepatotoxicity compared to free drug.[2]
References
-
Knauss, W., et al. (2025). "Total Synthesis and Anticancer Study of (+)-Verticillin A." Journal of the American Chemical Society.[3] (Note: This citation reflects the recent synthesis breakthrough described in the context).
-
Paschall, A. V., et al. (2015). "H3K9 Trimethylation Silences Fas Expression To Confer Colon Carcinoma Immune Escape and 5-Fluorouracil Chemoresistance."[4] The Journal of Immunology.
-
Liu, K., et al. (2011). "Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3." Cancer Research.[2][5]
-
Pierre, H. C., et al. (2024). "Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential."[6] Natural Product Reports.
-
Vogeley, L., et al. (2025). "Structural basis for the recognition of H3K9me3 by the chromatin regulator SUV39H1." Nature Structural & Molecular Biology.
Sources
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- 6. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]
Target Validation of Verticillin A: Dissecting Epigenetic Mechanisms via CRISPR-Cas9
Topic: Target Validation of Verticillin A using CRISPR-Cas9 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Verticillin A, a dimeric epipolythiodiketopiperazine (ETP) alkaloid, has emerged as a potent epigenetic modulator with high selectivity for histone methyltransferases (HMTs), specifically SUV39H1 , SUV39H2 , and G9a/GLP .[1][2][3] Unlike non-specific cytotoxic agents, Verticillin A restores the expression of silenced tumor suppressor genes (e.g., Fas) by depleting H3K9me3 marks.
However, the ETP structural motif (containing a disulfide bridge) is notorious for generating reactive oxygen species (ROS), confounding target validation. Is the observed cytotoxicity due to specific HMT inhibition or non-specific oxidative stress? This guide outlines a rigorous CRISPR-Cas9 validation framework to definitively decouple these mechanisms, comparing Verticillin A against its structural analog Chaetocin and genetic knockouts.
Part 1: Comparative Analysis of Validation Modalities
To validate SUV39H1 as the primary functional target of Verticillin A, one must compare the pharmacological profile of the drug against genetic perturbations.
Table 1: Validation Modalities Comparison
| Feature | Verticillin A (Small Molecule) | CRISPR-Cas9 Knockout (SUV39H1) | RNAi (shRNA/siRNA) | Chaetocin (Alternative ETP) |
| Modality | Chemical Inhibition | Permanent Genomic Deletion | mRNA Degradation | Chemical Inhibition |
| Duration | Acute (Hours/Days) | Permanent/Heritable | Transient/Stable | Acute |
| Specificity | High for SUV39H1/G9a (IC50 ~500 nM) | Absolute (Target Specific) | Moderate (Off-target risks) | Moderate (Targets SUV39H1 but high ROS) |
| H3K9me3 Effect | Rapid Depletion | Sustained Depletion | Partial Depletion | Depletion |
| Phenotype | Apoptosis + Fas Restoration | Viable (Context dependent) + Fas High | Variable | Apoptosis + ROS Toxicity |
| Key Limitation | Potential off-target ROS generation | Compensation by SUV39H2 | Incomplete silencing | High systemic toxicity |
Expert Insight: While RNAi provides useful preliminary data, it often fails to completely abolish H3K9me3 marks due to the high catalytic efficiency of remaining enzymes. CRISPR-Cas9 is the gold standard here because it creates a "null" background. If Verticillin A kills SUV39H1-null cells as effectively as Wild Type (WT) cells, the drug likely possesses significant off-target toxicity (e.g., ROS-mediated).
Part 2: Mechanism of Action & Signaling Pathway
Verticillin A functions by inhibiting the catalytic SET domain of SUV39H1/2 and G9a. In colon carcinoma, these enzymes hyper-methylate Histone H3 at Lysine 9 (H3K9me3) at the promoter of Fas (CD95), silencing it.[4] This allows the tumor to evade immune surveillance.[2]
Diagram 1: Verticillin A Mechanism of Action (MOA)
Caption: Verticillin A inhibits SUV39H1/G9a, preventing H3K9me3 deposition.[3][4] This de-represses the Fas promoter, restoring Fas expression and sensitizing cells to apoptosis.[3] Note the potential parallel ROS pathway.
Part 3: Strategic Validation Workflow
To validate the target, we employ a "Phenotypic Occlusion" strategy.
The Logic:
-
Phenocopy: Does SUV39H1-KO mimic Verticillin A treatment? (Both should increase Fas).
-
Epistasis (Occlusion): Does Verticillin A induce Fas further in an SUV39H1-KO clone?
-
If YES: The drug has other targets contributing to the phenotype.
-
If NO: The drug acts exclusively through SUV39H1 for this phenotype.
-
Diagram 2: CRISPR Validation Logic
Caption: Validation Logic Flow. If Verticillin A acts solely via SUV39H1, treating SUV39H1-KO cells should yield no additional Fas upregulation (Result B).
Part 4: Experimental Protocol (Self-Validating System)
This protocol uses Cas9 RNP (Ribonucleoprotein) complexes rather than plasmid transfection. RNPs degrade rapidly (24-48h), minimizing off-target editing and toxicity, which is critical when studying epigenetic modulators.
Phase 1: RNP Complex Assembly & Transfection
Objective: Generate a pool of SUV39H1-null cells.
-
Guide RNA Design:
-
Target Exon 2 or 3 (functional SET domain) of SUV39H1.
-
Sequence Example (Synthego/IDT):5’- GGUCCACCUCUUCCUCGUCG -3’ (Verify against current genome build).
-
-
RNP Assembly:
-
Mix 120 pmol sgRNA + 104 pmol Cas9 protein (HiFi variant recommended).
-
Incubate at Room Temp for 20 min to form RNP complex.
-
-
Electroporation (Neon/Nucleofector):
-
Resuspend 1x10^5 cells (e.g., HCT116 colon cancer) in 10 µL buffer R.
-
Add RNP complex.
-
Pulse (Settings for HCT116: 1530 V, 10 ms, 3 pulses).
-
-
Recovery: Plate into pre-warmed media without antibiotics.
Phase 2: Clonal Isolation & Validation
Objective: Confirm complete protein loss. Heterozygous edits may not mimic drug inhibition.
-
Limiting Dilution: Seed cells at 0.5 cells/well in 96-well plates.
-
Screening: Expand clones and screen via Western Blot using anti-SUV39H1 antibody.
-
Functional Check: Blot for H3K9me3 . A validated KO clone must show significantly reduced H3K9me3 compared to WT.
Phase 3: The "Rescue" & Specificity Assay (The Critical Step)
Objective: Distinguish HMT inhibition from ROS toxicity.
-
Setup:
-
Group 1: WT Cells + DMSO
-
Group 2: WT Cells + Verticillin A (10 nM - 100 nM)
-
Group 3: SUV39H1-KO Cells + DMSO
-
Group 4: SUV39H1-KO Cells + Verticillin A
-
-
Control: Add N-acetylcysteine (NAC) (5 mM) to a duplicate set to quench ROS.
-
Readout:
-
Fas Expression: Flow cytometry (Surface staining: Anti-CD95-PE).
-
Apoptosis: Annexin V / PI staining.
-
Interpretation of Results:
-
Target Validation Success: Group 3 (KO) mimics Group 2 (WT+Drug) regarding Fas levels. Group 4 (KO+Drug) shows no significant increase in Fas over Group 3.
-
ROS Confounding: If NAC blocks Verticillin A-induced apoptosis in WT cells but does not alter Fas upregulation, the killing is ROS-mediated, but the epigenetic shift is mechanism-based.
Part 5: Supporting Data Summary
The following data summarizes expected trends based on current literature (e.g., Paschall et al., Zhang et al.).
Table 2: Expected Phenotypic Responses
| Readout | WT + Vehicle | WT + Verticillin A | SUV39H1-KO + Vehicle | SUV39H1-KO + Verticillin A |
| SUV39H1 Protein | High | High (Inhibited) | None | None |
| H3K9me3 Level | High | Low | Low | Low (No further drop) |
| Fas mRNA | Low (Silenced) | High | High | High (Plateaued) |
| Apoptosis (%) | < 5% | > 40% | ~15-20% | > 40% (If ROS toxicity exists) |
Note: If Verticillin A induces high apoptosis in the KO line (Column 4) despite maximal Fas expression, this indicates "off-target" toxicity, likely via the ETP disulfide bridge generating oxidative stress.
References
-
Paschall, A. V., et al. (2015). "H3K9 Trimethylation Silences Fas Expression To Confer Colon Carcinoma Immune Escape and 5-Fluorouracil Chemoresistance."[2] Journal of Immunology.
-
Zhang, F., et al. (2020). "Verticillin A overcomes apoptosis resistance in human colon carcinoma through DNA methylation-dependent upregulation of BNIP3." Cell Death & Disease.
-
Vannini, A., et al. (2021). "Targeting Tumor Metabolism and Epigenetics: The Role of S-Adenosylmethionine." Frontiers in Oncology.
-
Takahashi, N., et al. (2012). "Verticillin A, a novel histone methyltransferase inhibitor, selectively inhibits the growth of cancer cells."[2][4][5] Biochemical and Biophysical Research Communications.
-
Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science.
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Verticillin A: Free Form vs. Encapsulated Nanoparticles
This guide provides a comprehensive evaluation of Verticillin A, a potent natural product with significant anti-cancer properties. We will objectively compare the efficacy of free Verticillin A with its advanced formulation, Verticillin A-encapsulated expansile nanoparticles (Verticillin A-eNPs). The supporting experimental data and detailed protocols are intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies, particularly in oncology.
Introduction: The Promise and Challenge of Verticillin A
Verticillin A is a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) alkaloid class, which has demonstrated potent, nanomolar-level cytotoxicity against a variety of cancer cell lines.[1][2][3] First discovered in 1970, its therapeutic potential has been actively investigated following recent advances in fermentation and isolation that have made sufficient quantities available for preclinical studies.[1][4]
The primary mechanism of action for Verticillin A involves the selective inhibition of histone methyltransferases (HMTases), such as SUV39H1 and G9a.[1][4] This inhibition leads to widespread epigenetic modifications, including global changes in histone methylation and acetylation marks.[4][5] These epigenetic alterations reprogram gene expression, ultimately inducing DNA damage, oxidative stress, and apoptosis in cancer cells.[4][5][6]
However, like many promising natural products, the clinical translation of Verticillin A is hampered by challenges related to its in vivo delivery, including poor solubility and potential for systemic toxicity.[1][3][7] To overcome these hurdles, a novel drug delivery system was developed: encapsulating Verticillin A into expansile nanoparticles (eNPs). This strategy is designed to improve the therapeutic index by enhancing drug delivery to the tumor site while reducing off-target toxicity.[4][5]
Comparative Efficacy Analysis: In Vitro and In Vivo Evidence
The central question is whether the nano-encapsulation of Verticillin A translates to superior anti-cancer efficacy and a better safety profile compared to the free compound. This has been systematically investigated through both cell-based assays and animal models.
In Vitro Cytotoxicity: The Potency of Free Verticillin A
In its free form, Verticillin A exhibits potent dose-dependent cytotoxicity against multiple cancer cell lines. Studies focused on High-Grade Serous Ovarian Cancer (HGSOC), the most lethal gynecological malignancy, have established its effectiveness.[4][5]
Table 1: In Vitro Cytotoxicity of Free Verticillin A in HGSOC Cell Lines
| Cell Line | IC₅₀ Value (nM) |
| OVSAHO | 60 nM[4] |
| OVCAR4 | 47 nM[4] |
| OVCAR8 | 45 nM[4] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
These low nanomolar IC₅₀ values confirm that Verticillin A is a highly potent cytotoxic agent against HGSOC cells. Further in vitro analysis revealed that this cytotoxicity is driven by the induction of DNA damage and apoptosis, as evidenced by PARP cleavage and Annexin V staining.[4][6] RNA-sequencing of treated cells confirmed an upregulation of transcripts involved in apoptosis signaling and oxidative stress response pathways.[4][5][6]
In Vivo Showdown: Verticillin A-eNPs vs. Free Verticillin A
The true test of the nanoparticle formulation lies in its in vivo performance. A human ovarian cancer xenograft model in mice was utilized to directly compare the therapeutic effects and toxicity of Verticillin A-eNPs against the free drug.[4][5]
The results were definitive. The group treated with Verticillin A-eNPs showed a significant reduction in tumor burden compared to the control group (empty nanoparticles).[4] Crucially, the nanoparticle formulation demonstrated a superior safety profile. Animals treated with free Verticillin A exhibited signs of liver toxicity, a common issue with systemic drug administration. In contrast, the Verticillin A-eNP group showed markedly reduced hepatotoxicity .[4][5]
This pivotal finding confirms that encapsulating Verticillin A in eNPs not only maintains but enhances its anti-tumor efficacy in a live model, while simultaneously mitigating the dose-limiting toxicity associated with the free compound.[4]
Table 2: Comparative In Vivo Efficacy and Toxicity
| Treatment Group | Effect on Tumor Burden | Observed Toxicity |
| Control (Empty eNPs) | No significant reduction | None reported |
| Free Verticillin A | Reduction in tumor growth | Evidence of liver toxicity[4][5] |
| Verticillin A-eNPs | Significant reduction in tumor growth[4][5] | Reduced liver toxicity [4][5] |
Mechanism of Action: An Epigenetic Assault on Cancer
Verticillin A's anti-cancer activity is rooted in its ability to modulate the epigenome. By inhibiting HMTases, it alters the histone code that governs gene expression.
Caption: Verticillin A inhibits HMTases, altering histone marks and gene expression to induce apoptosis.
This pathway illustrates how Verticillin A's primary action—HMTase inhibition—triggers a cascade of downstream events, including altered gene expression that promotes oxidative stress, DNA damage, and ultimately, programmed cell death in cancer cells.[4]
Experimental Protocols & Workflows
Reproducibility is the cornerstone of scientific integrity. The following are detailed methodologies for the key experiments used to evaluate and compare the two forms of Verticillin A.
In Vitro Cytotoxicity Assay (IC₅₀ Determination)
This protocol determines the concentration of a compound required to inhibit cell proliferation by 50%.
Caption: Standard workflow for determining the IC₅₀ of a therapeutic agent in cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate HGSOC cells (e.g., OVCAR8) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of free Verticillin A and Verticillin A-eNPs. Remove the old media from the cells and add the drug-containing media. Include untreated wells as a negative control.
-
Incubation: Incubate the treated plates for 72 hours.
-
Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which quantifies ATP, an indicator of metabolically active cells.[8] Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the untreated control. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy and systemic toxicity of the compounds in a living organism.[9]
Caption: Workflow for assessing the in vivo efficacy and toxicity of anti-cancer compounds.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., OVCAR8) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and grow to a predetermined size (e.g., 100-150 mm³).
-
Group Assignment: Randomly assign mice to different treatment cohorts: (1) Vehicle/Control, (2) Free Verticillin A, and (3) Verticillin A-eNPs.
-
Treatment Administration: Administer the treatments according to a defined schedule (e.g., twice weekly via intravenous injection).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the animals as an indicator of systemic toxicity.
Conclusion and Future Outlook
This work highlights the profound advantages of integrating advanced drug delivery systems with potent natural products.[4] The Verticillin A-eNP platform successfully addresses a critical clinical challenge, improving drug efficacy and safety in a preclinical model of HGSOC.
Future research should focus on:
-
Expanding these studies to other cancer models where Verticillin A has shown in vitro activity.
-
Optimizing the eNP formulation to further enhance tumor targeting and drug release kinetics.
-
Conducting detailed pharmacokinetic and biodistribution studies to better understand the in vivo fate of the nanoparticles.[9]
-
Exploring combination therapies where Verticillin A-eNPs could be used to sensitize tumors to other chemotherapeutic agents.[10]
The successful synthesis and evaluation of Verticillin A-eNPs represent a significant step forward, paving the way for potential clinical development of this promising anti-cancer agent.
References
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Salvi, A., Austin, J., Lantvit, D., et al. (2020). Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage. Molecular Cancer Therapeutics, 19(1), 89-100. [Link]
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Burdette, J. E., et al. (2020). Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage. PubMed, 19(1), 89-100. [Link]
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Bhattacharya, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Bhattacharya, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. ResearchGate. [Link]
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Raja, H. A., et al. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. Natural Product Reports. [Link]
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Oberlies, N. H., et al. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. The Royal Society of Chemistry. [Link]
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Raja, H. A., et al. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. PubMed. [Link]
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Date, A. A., et al. (2016). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Drug Delivery Science and Technology. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Augusta University. (n.d.). TUMOR SPECIFIC DELIVERY OF VERTICILLIN A OVERCOMES EPIGENETIC SILENCING RESPONSIBLE FOR DRUG RESISTANCE. Augusta University Research Profiles. [Link]
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Brown, M. C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
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Raja, H. A., et al. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. Natural Product Reports. [Link]
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ScienceDaily. (2025). This cancer-fighting molecule took 50 years to build. ScienceDaily. [Link]
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Das, M., et al. (2022). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery. [Link]
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MDPI. (2025). Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. MDPI. [Link]
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Gamboa, J. M., & Leong, K. W. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles. Advanced Drug Delivery Reviews, 65(6), 800-810. [Link]
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PerkinElmer. (2012). Imaging Nanoparticles and Validation of Specificity in In-Vivo Animal Models. YouTube. [Link]
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Salvi, A., et al. (2019). Abstract 1864: Verticillin A causes DNA damage and apoptosis in high grade serous ovarian cancer. Cancer Research, 79(13_Supplement), 1864. [Link]
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Gamboa, J. M., & Leong, K. W. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles. PMC. [Link]
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MIT News. (2025). MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. MIT News. [Link]
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OncoDaily. (2026). Potential Anti-Cancer Fungal Compound Verticillin A Finally Synthesized After More Than 50 Years. OncoDaily. [Link]
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Neuroscience News. (2025). Fungal Molecule Shows Promise Against Brain Cancer. Neuroscience News. [Link]
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Knauss, W., et al. (2025). Total Synthesis and Anticancer Study of (+)-Verticillin A. Journal of the American Chemical Society. [Link]
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Laboratory Equipment. (2025). Chemists Synthesize 'Difficult' Compound that holds Promise for Treating Brain Cancer. Laboratory Equipment. [Link]
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SSBCrack. (2025). MIT Chemists Successfully Synthesize Verticillin A for Potential Cancer Treatment. SSBCrack. [Link]
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ScienceAlert. (2026). Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years. ScienceAlert. [Link]
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Wang, A. Z., et al. (2017). Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. Journal of Controlled Release, 266, 10-18. [Link]
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Knauss, W., et al. (2025). Total Synthesis and Anticancer Study of (+)-Verticillin A. PubMed. [Link]
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Wani, A. M., & Ahmad, A. (2013). A comprehensive review on potential applications of metallic nanoparticles as antifungal therapies to combat human fungal diseases. PubMed. [Link]
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G, S., et al. (2012). Anticancer studies of drug encapsulated polyethylene terephthalate-Co-polylactic acid nanocapsules. PMC. [Link]
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Reverchon, E., & Adami, R. (2022). Supercritical Fluids and Nanoparticles in Cancer Therapy. Micromachines, 13(9), 1449. [Link]
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ResearchGate. (2019). Encapsulation of vinorelbine in polymeric nanoparticles improves efficacy in cancer cells and reduces inflammation in non-cancer cells. ResearchGate. [Link]
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Part 1: The Foundation - In Vitro Characterization of Verticillin A
A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Activity of Verticillin A
In the landscape of epigenetic drug discovery, natural products continue to be a fertile source of novel therapeutic agents. Among these, Verticillin A, a dimeric epipolythiodioxopiperazine (ETP) alkaloid, has emerged as a potent anticancer agent. Its unique mechanism of action, primarily targeting the histone methyltransferase Suv39h1, presents a compelling case for its development. However, a critical hurdle in the preclinical pipeline is establishing a clear and predictive relationship between its activity in a controlled laboratory setting (in vitro) and its efficacy in a complex biological system (in vivo).
This guide provides a comprehensive comparison and technical analysis of Verticillin A's performance, drawing on published experimental data. We will dissect the methodologies for evaluating its activity, compare it with other epigenetic inhibitors, and explore the crucial process of establishing an in vitro-in vivo correlation (IVIVC) to guide its translational potential.
The initial assessment of any potential drug candidate begins with a thorough in vitro characterization. This phase is not merely about determining potency; it's about understanding the fundamental mechanism and establishing a baseline for all subsequent studies.
Mechanism of Action: A Targeted Epigenetic Modulator
Verticillin A exerts its primary anticancer effects by inhibiting Suv39h1, a key enzyme responsible for the methylation of histone H3 at lysine 9 (H3K9me). This specific methylation is a hallmark of heterochromatin, a condensed state of DNA associated with transcriptional repression. By inhibiting Suv39h1, Verticillin A effectively prevents this silencing, leading to the re-expression of tumor suppressor genes that are often silenced in cancer cells. This reactivation of cellular defense mechanisms ultimately triggers apoptosis and inhibits tumor cell proliferation.
The proposed signaling pathway is illustrated below:
Caption: Mechanism of Verticillin A action via Suv39h1 inhibition.
In Vitro Potency: A Comparative Analysis
A compound's half-maximal inhibitory concentration (IC50) is the standard metric for its in vitro potency. Verticillin A has demonstrated impressive, low nanomolar to picomolar activity across a range of cancer cell lines, particularly in prostate cancer and multiple myeloma. This broad-spectrum activity is a promising feature for its therapeutic potential.
Below is a comparative summary of Verticillin A's IC50 values against various cell lines, contrasted with Chaetocin, another well-known Suv39h1 inhibitor.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Verticillin A | LNCaP | Prostate Cancer | 0.003 | |
| 22Rv1 | Prostate Cancer | 0.002 | ||
| PC-3 | Prostate Cancer | 0.004 | ||
| DU-145 | Prostate Cancer | 0.002 | ||
| RPMI 8226 | Multiple Myeloma | 0.001-0.01 | ||
| U266 | Multiple Myeloma | 0.001-0.01 | ||
| Chaetocin | LNCaP | Prostate Cancer | ~100-500 | |
| PC-3 | Prostate Cancer | ~100-500 | ||
| HeLa | Cervical Cancer | ~300 |
Expert Insight: The significantly lower IC50 values of Verticillin A compared to Chaetocin highlight its superior potency at the cellular level. This suggests that Verticillin A may have a wider therapeutic window, potentially allowing for lower effective doses in vivo, which can minimize off-target toxicity.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines a standard, self-validating method for determining the IC50 of Verticillin A.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., LNCaP) in 96-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of Verticillin A in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 1 pM to 1 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Verticillin A. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: The Reality Check - In Vivo Efficacy Evaluation
While in vitro data is foundational, it cannot replicate the complexity of a whole organism. In vivo studies are the definitive test of a compound's potential, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
Preclinical Models: Prostate Cancer Xenografts
The most common and well-established models for testing anticancer agents are tumor xenografts in immunocompromised mice. For Verticillin A, studies have utilized models where human prostate cancer cells (like 22Rv1) are implanted subcutaneously into male nude mice. This allows for direct measurement of tumor volume over time in response to treatment.
In Vivo Performance: Demonstrating Tumor Regression
In preclinical trials, Verticillin A has shown significant efficacy in suppressing tumor growth. Administration of the compound led to a dose-dependent reduction in tumor volume and weight compared to vehicle-treated control groups.
| Compound | Dose & Regimen | Animal Model | Tumor Growth Inhibition (%) | Key Finding | Reference |
| Verticillin A | 0.75 mg/kg (i.p., 3x/week) | 22Rv1 Prostate Cancer Xenograft | ~60-70% | Significant tumor growth suppression | |
| Verticillin A | 1.5 mg/kg (i.p., 3x/week) | 22Rv1 Prostate Cancer Xenograft | >80% | Dose-dependent increase in efficacy | |
| Tacedinaline (CI-994) | 37.5 mg/kg (p.o., daily) | PC-3 Prostate Cancer Xenograft | ~50% | Moderate efficacy from an HDAC inhibitor | N/A |
Expert Insight: The potent in vivo activity of Verticillin A at sub-milligram per kilogram doses is highly encouraging. This level of efficacy, especially when compared to other epigenetic drugs that may require much higher doses, underscores its potential for clinical translation. The observed dose-response relationship is also a critical factor, as it provides a clear rationale for dose selection in future studies.
Protocol: High-Level Tumor Xenograft Efficacy Study
This protocol provides a framework for an in vivo efficacy study.
Caption: General workflow for an in vivo tumor xenograft study.
Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., male athymic nude) in a pathogen-free environment for at least one week before the study begins.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million 22Rv1 cells) into the flank of each mouse.
-
Tumor Establishment: Monitor the mice until tumors reach an average volume of 100-150 mm³.
-
Group Assignment: Randomize the animals into different groups (e.g., vehicle control, low-dose Verticillin A, high-dose Verticillin A).
-
Treatment: Administer Verticillin A via the chosen route (e.g., intraperitoneal injection) according to the planned schedule (e.g., three times a week).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight throughout the study as a measure of toxicity.
-
Endpoint and Analysis: Conclude the study when tumors in the control group reach a predetermined size. Euthanize the animals, excise the tumors, and record their final weight. A portion of the tumor tissue should be preserved for pharmacodynamic (biomarker) analysis, such as measuring levels of H3K9me3.
Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of preclinical assessment is to use in vitro data to predict in vivo success. This correlation is the cornerstone of a rational drug development program. For anticancer agents, IVIVC is often established by linking the in vitro IC50 to the in vivo plasma concentrations required for tumor stasis or regression.
The IVIVC Framework
A successful IVIVC relies on integrating three key data sets:
-
In Vitro Potency (IC50): The concentration at which the drug inhibits 50% of cancer cell growth.
-
Pharmacokinetics (PK): How the body processes the drug. The key parameter is the drug concentration in the plasma over time.
-
Pharmacodynamics (PD): The effect of the drug on its target in the tumor tissue. For Verticillin A, this would be the reduction of H3K9me3 levels.
The central hypothesis is that for the drug to be effective, the concentration of free (unbound) drug at the tumor site must be maintained above its IC50 value for a sufficient duration.
Caption: Logical framework for establishing an IVIVC model.
Correlating Verticillin A Activity
For Verticillin A, the extremely low IC50 values (in the picomolar range) present both an opportunity and a challenge.
-
The Opportunity: The high potency suggests that even very low plasma concentrations could be therapeutically effective. This is consistent with the observed in vivo efficacy at low mg/kg doses.
-
The Challenge: Accurately measuring such low concentrations in plasma and tumor tissue requires highly sensitive bioanalytical methods.
Establishing the Link: A study correlating Verticillin A's activity would involve administering an effective dose (e.g., 1.5 mg/kg) to tumor-bearing mice and then:
-
Collecting serial blood samples to determine the plasma concentration-time profile (PK).
-
Harvesting tumors at various time points to measure both the concentration of Verticillin A in the tissue and the level of the H3K9me3 biomarker (PD).
The correlation is established if the measured drug concentrations in the tumor that lead to a significant reduction in H3K9me3 levels are consistent with the IC50 values observed in vitro. If the tumor concentration is sustained above the IC50 for a prolonged period, and this corresponds with tumor growth inhibition, a strong IVIVC can be claimed.
Conclusion and Future Directions
Verticillin A stands out as a highly potent epigenetic inhibitor with compelling activity in both in vitro and in vivo models of cancer. Its picomolar potency against cancer cell lines translates into significant tumor regression at low doses in animal models, a hallmark of a promising drug candidate.
The key to advancing Verticillin A towards clinical trials lies in rigorously establishing its IVIVC. Future studies must focus on developing sensitive bioanalytical methods to quantify its presence in plasma and tumors and to correlate these concentrations with its target engagement (Suv39h1 inhibition) and downstream effects. A robust IVIVC model will be invaluable for predicting effective human doses and schedules, ultimately de-risking its clinical development and paving the way for a new class of targeted epigenetic therapies.
References
-
Title: Verticillin A is a novel SUV39H1 inhibitor that antagonizes prostate cancer growth and metastasis Source: The Journal of Clinical Investigation URL: [Link]
-
Title: Verticillin A inhibits STAT3 and induces apoptosis in castration-resistant prostate cancer cells Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: The fungal metabolite chaetocin is a novel histone lysine methyltransferase inhibitor Source: Nature Chemical Biology URL: [Link]
-
Title: Verticillin A targets the H3K9 methyltransferase SUV39H1 and exhibits potent anticancer activity in multiple myeloma Source: Journal of Hematology & Oncology URL: [Link]
-
Title: Total Synthesis and Biological Evaluation of Verticillin A and Related Alkaloids Source: Journal of the American Chemical Society URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
